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  • Product: Fmoc-L-Octahydroindole-2-carboxylic acid
  • CAS: 214750-71-7

Core Science & Biosynthesis

Foundational

Structural and Functional Profiling of Fmoc-L-Octahydroindole-2-carboxylic Acid (Fmoc-Oic-OH) in Advanced Peptide Therapeutics

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Document Type: Technical Whitepaper & Methodological Guide Executive Summary In the landscape of modern peptide therapeutics, overc...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Document Type: Technical Whitepaper & Methodological Guide

Executive Summary

In the landscape of modern peptide therapeutics, overcoming the inherent pharmacokinetic limitations of natural peptides—namely, rapid proteolytic degradation and poor receptor subtype selectivity—requires the strategic incorporation of non-proteinogenic amino acids. Fmoc-L-Octahydroindole-2-carboxylic acid (Fmoc-Oic-OH) is a premier structural building block utilized to engineer conformational rigidity and enzymatic resistance into peptide backbones[1][2].

Most notably, the Oic residue is a critical pharmacophoric element in Icatibant (Firazyr) , a potent, selective Bradykinin B2 receptor antagonist approved for the treatment of Hereditary Angioedema (HAE)[3][4][5]. By functioning as a highly lipophilic, bulkier surrogate for proline, Oic restricts the ϕ and ψ dihedral angles of the peptide chain, locking the molecule into a bioactive conformation that maximizes receptor affinity while shielding adjacent peptide bonds from kininase-mediated cleavage[3][4].

This whitepaper provides an in-depth technical analysis of Fmoc-Oic-OH, detailing its physicochemical properties, its mechanistic role in drug design, and field-proven, self-validating protocols for its incorporation via Solid-Phase Peptide Synthesis (SPPS).

Chemical Structure and Physicochemical Properties

Fmoc-Oic-OH (CAS: 130309-37-4) consists of an octahydroindole bicyclic core, protected at the secondary amine by a base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group, with a carboxylic acid functional group at the 2-position[1]. The stereochemistry—typically (2S, 3aS, 7aS)—is paramount, as it dictates the specific spatial trajectory of the peptide chain post-coupling.

Quantitative Data Summary

The following table consolidates the critical physicochemical parameters required for handling, storage, and synthetic planning[6][7].

ParameterSpecification / Value
Chemical Name (2S,3aS,7aS)-1-[(9H-fluoren-9-ylmethoxy)carbonyl]octahydro-1H-indole-2-carboxylic acid
CAS Number 130309-37-4
Molecular Formula C₂₄H₂₅NO₄
Molecular Weight 391.46 g/mol
Appearance White to off-white amorphous solid/powder
Solubility Highly soluble in DMF, DCM, Chloroform, Ethyl Acetate, and DMSO
Predicted Boiling Point 592.4 ± 33.0 °C (at 760 mmHg)
Predicted Density 1.279 ± 0.06 g/cm³
Storage Conditions Sealed in dry conditions, 2–8°C (Room temperature acceptable for short term)

Mechanistic Role in Drug Design: The Icatibant Paradigm

To understand the value of Fmoc-Oic-OH, one must analyze its application in Icatibant (Sequence: H-D-Arg-Arg-Pro-Hyp-Gly-Thi-Ser-D-Tic-Oic-Arg-OH)[4][5]. Icatibant contains five non-proteinogenic amino acids, with Oic positioned at residue 8[4][5].

The Causality of Conformational Rigidity

Natural bradykinin is rapidly degraded by Angiotensin-Converting Enzyme (ACE) and other kininases. By replacing the natural proline or phenylalanine residues with the bicyclic octahydroindole ring of Oic, drug designers achieve two mechanistic goals:

  • Steric Shielding: The bulky aliphatic rings create a steric shield around the scissile peptide bonds, drastically reducing the binding affinity of proteolytic enzymes[3].

  • Receptor Antagonism via β -Turn Induction: The Oic residue forces the C-terminal end of the peptide into a rigid β -turn conformation. This geometry allows the peptide to bind the Bradykinin B2 receptor with high affinity without triggering the Gq-protein coupled intracellular signaling cascade, thereby acting as a competitive antagonist[3][4].

B2R_Pathway Bradykinin Natural Bradykinin (Agonist) B2R Bradykinin B2 Receptor (GPCR) Bradykinin->B2R Binds & Activates Icatibant Icatibant (Antagonist) Stabilized by Oic Residue Icatibant->B2R Competitively Blocks Inhibition Receptor Blockade (Prevention of Angioedema) Icatibant->Inhibition Gq Gq Protein Activation & Calcium Mobilization B2R->Gq Vasodilation Vasodilation & Edema (HAE Symptoms) Gq->Vasodilation

Figure 1: Mechanism of action of Oic-containing Icatibant in antagonizing the Bradykinin B2 Receptor pathway.

Experimental Methodology: Self-Validating SPPS Workflow

Coupling Fmoc-Oic-OH presents unique synthetic challenges. Because Oic is a secondary amine derivative (structurally analogous to a highly substituted proline), coupling the next amino acid onto the Oic nitrogen is sterically hindered. Furthermore, coupling the Oic carboxyl group to a bulky resin-bound amine requires potent activation[8][9].

The following protocol outlines a self-validating Solid-Phase Peptide Synthesis (SPPS) workflow designed to ensure >99% coupling efficiency and prevent deletion sequences.

Step-by-Step Protocol for Fmoc-Oic-OH Coupling

Phase 1: Resin Preparation & Deprotection

  • Swelling: Swell the peptidyl-resin (e.g., Fmoc-Arg(Pbf)-CTC resin) in N,N-Dimethylformamide (DMF) for 30 minutes to expand the polymer matrix and expose reactive sites[10].

  • Fmoc Removal: Treat the resin with 20% Piperidine in DMF (v/v) for 2 × 10 minutes[8][11].

  • Neutralization Wash (Critical Step): Wash the resin with DMF (3x), followed by a specialized wash using 0.1 M HOBt in DMF . Causality: The slightly acidic HOBt neutralizes residual piperidine deep within the resin pores, preventing premature deprotection of the incoming Fmoc-Oic-OH and avoiding insertion impurities[8][11].

Phase 2: Activation and Coupling 4. Reagent Preparation: In a separate vial, dissolve 3.0 equivalents of Fmoc-Oic-OH and 3.0 equivalents of OxymaPure (or HOBt) in minimal DMF[8]. 5. Activation: Add 3.0 equivalents of N,N'-Diisopropylcarbodiimide (DIC) to the mixture. Stir for 3 minutes to form the highly reactive O-acylisourea intermediate. 6. Coupling: Transfer the activated mixture to the resin. Add 6.0 equivalents of N,N-Diisopropylethylamine (DIPEA) to maintain basicity. Agitate at room temperature for 2 hours[8][10].

Phase 3: Self-Validation (Quality Control) 7. Kaiser / Chloranil Test: Remove a few resin beads and perform a Chloranil test (preferred over Kaiser for secondary amines if coupling onto Oic, but Kaiser is used when coupling Oic onto a primary amine like Arg)[10].

  • Validation Logic: A colorless/yellow bead indicates complete coupling (System Validated). A blue/green bead indicates unreacted amines, triggering an automated re-coupling cycle using a different chemistry (e.g., HATU/DIPEA)[8].

  • Capping: Treat with 10% Acetic Anhydride and 10% DIPEA in DMF for 10 minutes to permanently cap any trace unreacted amines, preventing deletion peptides from growing in subsequent steps.

SPPS_Workflow Resin Peptidyl-Resin (Free Amine) Activation Activation Phase Fmoc-Oic-OH + DIC/Oxyma Resin->Activation Coupling Coupling Reaction (2 Hours, Agitation) Activation->Coupling Validation Validation Check (Kaiser/Chloranil Test) Coupling->Validation Validation->Activation Fail (Blue) Trigger Re-couple Capping Capping (Ac2O/DIPEA) Validation->Capping Pass (Yellow) Deprotection Fmoc Deprotection (20% Piperidine) Capping->Deprotection HOBtWash Neutralization (0.1M HOBt Wash) Deprotection->HOBtWash HOBtWash->Resin Next Cycle

Figure 2: Self-validating SPPS workflow for the integration of Fmoc-Oic-OH, highlighting the critical quality control checkpoints.

Analytical Validation of the Final Construct

Once the full peptide sequence (e.g., Icatibant) is assembled, the peptide is cleaved from the resin using a highly acidic cocktail (typically 95% TFA, 2.5% TIS, 2.5% Water)[11]. Because the octahydroindole ring is highly stable, it does not require specialized scavengers during cleavage.

The integrity of the Oic incorporation must be validated via:

  • RP-HPLC: Oic significantly increases the hydrophobicity of the peptide. A successful coupling will result in a distinct rightward shift (longer retention time) on a C18 reverse-phase column compared to the des-Oic deletion sequence[10].

  • ESI-MS: The mass spectrum must confirm the addition of the Oic residue mass (minus water for the peptide bond: +153.2 Da to the growing chain).

References

  • 001chemical.com - Fmoc-Oic-OH CAS No. 130309-37-4[Link]

  • Google Patents - Synthesis of ic
  • ACS Publications - Improved Tag-Assisted Liquid-Phase Peptide Synthesis: Application to the Synthesis of the Bradykinin Receptor Antagonist Icatibant Acetate[Link]

  • PubChem (NIH) - Icatibant | CID 6918173[Link]

  • Taylor & Francis Online - Hereditary angioedema: epidemiology, management, and role of icatibant[Link]

  • European Medicines Agency (EMA) - Firazyr, INN-Icatibant acetate[Link]

Sources

Exploratory

Fmoc-Oic-OH in Mass Spectrometry and Peptidomimetics: Exact Mass, Fragmentation Causality, and Synthesis Workflows

Executive Summary The incorporation of non-proteinogenic, conformationally constrained amino acids is a cornerstone of modern peptidomimetic drug design. Fmoc-Oic-OH (N-Fmoc-L-octahydroindole-2-carboxylic acid) is a high...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The incorporation of non-proteinogenic, conformationally constrained amino acids is a cornerstone of modern peptidomimetic drug design. Fmoc-Oic-OH (N-Fmoc-L-octahydroindole-2-carboxylic acid) is a highly lipophilic, bicyclic proline surrogate frequently utilized to enhance receptor affinity, metabolic stability, and target selectivity in therapeutic peptides (such as Bradykinin antagonists and Granzyme A substrates)[1][2].

For analytical chemists and peptide synthesis professionals, the accurate identification of Fmoc-Oic-OH via high-resolution mass spectrometry (HRMS) and its successful integration via Solid-Phase Peptide Synthesis (SPPS) present unique challenges. Because Oic is a sterically hindered secondary amine, standard coupling protocols and analytical validations must be rigorously optimized[3]. This whitepaper provides an authoritative guide on the exact mass metrics, collision-induced dissociation (CID) pathways, and self-validating experimental protocols for Fmoc-Oic-OH.

Physicochemical Properties & Mass Spectrometry Metrics

To accurately detect Fmoc-Oic-OH or its peptide conjugates using Electrospray Ionization (ESI) MS, researchers must rely on its monoisotopic exact mass rather than its average molecular weight. The fluorenylmethyloxycarbonyl (Fmoc) protecting group significantly increases the hydrophobicity of the molecule, ensuring excellent ionization efficiency in positive-ion mode (ESI+)[4].

Table 1: Quantitative Mass Metrics for Fmoc-Oic-OH
ParameterValueCausality / Relevance
Chemical Formula C₂₄H₂₅NO₄Contains the bicyclic octahydroindole core and Fmoc group.
CAS Number 130309-37-4Standard registry identifier for procurement[5].
Average Molecular Weight 391.46 g/mol Used for bulk stoichiometric calculations during SPPS[5].
Exact Mass (Monoisotopic) 391.1783 DaThe critical target mass for high-resolution TOF or Orbitrap MS[6].
[M+H]⁺ Adduct m/z 392.1856Primary precursor ion in ESI+ mode (protonation at the carbonyl/amine).
[M+Na]⁺ Adduct m/z 414.1681Common sodium adduct; often dominates if LC solvents lack sufficient acid modifiers.
[M-H]⁻ Adduct m/z 390.1705Primary precursor in ESI- mode (deprotonation of the carboxylic acid).

MS/MS Fragmentation Causality

Understanding the tandem mass spectrometry (MS/MS) behavior of Fmoc-Oic-OH is critical for sequence validation. The fragmentation of Fmoc-protected amino acids under Collision-Induced Dissociation (CID) is highly predictable and driven by the lability of the carbamate bond[4].

The Mechanistic Pathway
  • Dibenzofulvene Loss (178 Da): The most thermodynamically favored pathway in positive mode is a McLafferty-type rearrangement or direct cleavage of the Fmoc group, resulting in the neutral loss of dibenzofulvene (C₁₄H₁₀, exact mass 178.0782 Da)[4]. This leaves a carbamate intermediate.

  • Decarboxylation (44 Da): The unstable carbamate intermediate rapidly loses carbon dioxide (CO₂, 43.9898 Da), yielding the protonated, unprotected Oic residue ([Oic+H]⁺ at m/z 170.1176).

  • Charge Retention: Alternatively, the charge may be retained on the dibenzofulvene moiety, producing an intense reporter ion at m/z 178.0782, which serves as a diagnostic marker for all Fmoc-containing species.

MS_Fragmentation Precursor [M+H]+ m/z 392.1856 (Fmoc-Oic-OH) Intermediate [M+H - C14H10]+ m/z 214.1074 (Carbamate Intermediate) Precursor->Intermediate Neutral Loss - 178 Da Product2 Dibenzofulvene Ion [C14H10]+ m/z 178.0782 Precursor->Product2 Charge Retention on Fmoc Product1 [Oic+H]+ m/z 170.1176 (Unprotected Oic) Intermediate->Product1 Decarboxylation - 44 Da

Caption: MS/MS Collision-Induced Dissociation (CID) fragmentation pathway of Fmoc-Oic-OH.

Experimental Protocol: SPPS Incorporation and LC-MS Validation

Because Oic is a secondary amine embedded within a bulky octahydroindole bicyclic system, it presents severe steric hindrance during peptide synthesis[3]. Standard coupling reagents (like DIC/HOBt) are often insufficient, leading to truncated sequences. The following self-validating protocol utilizes highly reactive uronium salts (HATU) and specific monitoring techniques to ensure absolute coupling fidelity[1][3].

Phase 1: Solid-Phase Peptide Synthesis (SPPS)
  • Resin Preparation: Swell 2-chlorotrityl chloride (CTC) or Rink Amide resin in N,N-Dimethylformamide (DMF) for 30 minutes to maximize pore accessibility[1].

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 × 10 min). Wash thoroughly with DMF (6×).

  • Activation of Fmoc-Oic-OH:

    • Causality: Due to steric bulk, pre-activation is required to form a highly reactive OAt ester.

    • Action: Dissolve Fmoc-Oic-OH (2.5 to 3.0 equivalents) and HATU (2.45 equivalents) in a minimal volume of DMF[1][3]. Add N,N-Diisopropylethylamine (DIPEA, 5.0 equivalents). The solution will turn pale yellow, indicating active ester formation.

  • Coupling: Add the activated mixture to the resin. Shake continuously for 4 to 6 hours (significantly longer than the standard 45 minutes) to overcome the activation energy barrier imposed by the octahydroindole ring[3].

  • Validation (The Chloranil Test):

    • Causality: The standard Kaiser (ninhydrin) test yields a false negative for secondary amines like Oic.

    • Action: Use the Chloranil test to verify the presence/absence of unreacted secondary amines. A successful coupling of the subsequent amino acid onto Oic will result in a colorless bead (negative result).

Phase 2: Cleavage and LC-MS/MS Validation
  • Cleavage: Treat the peptidyl-resin with a standard cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O) for 2 hours.

  • Precipitation: Precipitate the crude peptide in cold diethyl ether and centrifuge.

  • LC-MS/MS Analysis:

    • Column: C18 Reverse Phase (e.g., 2.1 × 50 mm, 1.8 µm).

    • Mobile Phase: A = 0.1% Formic Acid in Water; B = 0.1% Formic Acid in Acetonitrile.

    • Gradient: 5% to 95% B over 10 minutes.

    • Detection: Set the mass spectrometer to acquire full scan MS (m/z 100-1500) and data-dependent MS/MS. Search for the exact mass of the target peptide, verifying the presence of the Oic residue by identifying the m/z 170.1176 internal fragment in the MS/MS spectra.

SPPS_Workflow Resin 1. Resin Swelling (DMF, 30 min) Deprotect 2. Fmoc Deprotection (20% Piperidine) Resin->Deprotect Activate 3. Activation (Fmoc-Oic-OH + HATU + DIPEA) Deprotect->Activate Couple 4. Extended Coupling (4-6h, Steric Hindrance) Activate->Couple Test 5. Chloranil Test (Secondary Amine Check) Couple->Test LCMS 6. TFA Cleavage & LC-MS/MS Validation Test->LCMS

Caption: Optimized SPPS workflow for Fmoc-Oic-OH incorporation and analytical validation.

Conclusion

Fmoc-Oic-OH is a critical building block for generating proteolytically stable, conformationally rigid peptidomimetics. However, its successful utilization demands a strict adherence to optimized, extended-coupling SPPS protocols and an understanding of its unique mass spectrometric fragmentation profile. By leveraging high-resolution exact mass data (m/z 391.1783) and diagnostic CID reporter ions (loss of 178 Da), researchers can confidently validate the structural integrity of Oic-containing therapeutics.

References

  • Chemsrc. "Fmoc-Oic-OH | CAS#:130309-37-4". Chemsrc Chemical Database. Available at:[Link][6]

  • Kasperkiewicz, P., et al. "Detection of Active Granzyme A in NK92 Cells with Fluorescent Activity-Based Probe". ACS Chemical Biology, National Institutes of Health (PMC). Available at:[Link][1]

  • Reissmann, S., et al. "Design and Synthesis of New Linear and Cyclic Bradykinin Antagonists". Journal of Medicinal Chemistry, ACS Publications. Available at:[Link][2]

  • Ramesh, M., et al. "Characterization of Nα-Fmoc-protected Dipeptide Isomers by Electrospray Ionization Tandem Mass Spectrometry (ESI-MS(n))". Rapid Communications in Mass Spectrometry, PubMed. Available at:[Link][4]

Sources

Foundational

Engineering Conformational Rigidity in Peptidomimetics: The Role of Octahydroindole-2-Carboxylic Acid (Oic)

Executive Summary The development of peptide-based therapeutics is frequently bottlenecked by two inherent vulnerabilities of natural amino acids: high conformational flexibility, which reduces receptor binding specifici...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of peptide-based therapeutics is frequently bottlenecked by two inherent vulnerabilities of natural amino acids: high conformational flexibility, which reduces receptor binding specificity, and susceptibility to rapid proteolytic degradation. To circumvent these limitations, peptide engineers employ non-proteinogenic, conformationally constrained building blocks. Among the most effective of these is (2S,3aS,7aS)-octahydroindole-2-carboxylic acid (Oic) .

As a bicyclic analogue of proline, Oic introduces extreme backbone rigidity and enhanced lipophilicity into peptide sequences [1[1]]. This technical guide explores the structural mechanics, thermodynamic properties, and experimental protocols required to successfully incorporate Oic into advanced peptidomimetics.

Structural Mechanics and Thermodynamic Stabilization

The Bicyclic Architecture

Oic features a unique bicyclic system comprising a proline-like pyrrolidine ring fused to a cyclohexane ring. This complete saturation (octahydro-) significantly increases the hydrophobic character of the amino acid compared to standard proline, making it highly lipophilic [1[1]].

Causality of Conformational Rigidity

The rigidity imparted by Oic is not merely a function of bulk; it is a highly specific thermodynamic driver. The fusion of the cyclohexane ring forces the pyrrolidine ring into a strict C4-exo pucker conformation [2[2]].

In standard proline, the preceding peptidyl-prolyl amide bond exists in an equilibrium between cis and trans states. However, the exo-puckering of Oic creates severe steric hindrance that disfavors the cis configuration. Consequently, the equilibrium shifts dramatically, stabilizing the trans-amide bond at ratios exceeding 90% [2[2]]. This high trans-amide propensity triggers a cooperative cascade effect in oligomeric sequences, spontaneously driving the formation of highly stable, hydrophobic Polyproline II (PPII) helices [3[3]].

G A Oic Incorporation B Cyclohexane-Pyrrolidine Fusion A->B C Exo-Puckering of Pyrrolidine Ring B->C Steric Constraint D Trans-Amide Bond Stabilization (>90%) C->D Thermodynamic Shift E Polyproline II (PPII) Helix Formation D->E Cooperative Folding

Thermodynamic pathway of Oic-induced Polyproline II (PPII) helix stabilization.

Pharmacological Applications: Case Studies

The structural pre-organization provided by Oic has been successfully translated into FDA-approved therapeutics:

  • Icatibant (Firazyr): A synthetic decapeptide used to treat hereditary angioedema. It acts as a potent, specific antagonist of the bradykinin B2 receptor. The sequence (H-D-Arg-Arg-Pro-Hyp-Gly-Thi-Ser-D-Tic-Oic-Arg-OH) strategically places Oic at position 9 [4[4]]. The combination of D-Tic and Oic induces a rigid β -turn that perfectly mimics the receptor-bound conformation of natural bradykinin while rendering the peptide virtually immune to endogenous kininases [5[5]].

  • ACE Inhibitors: Drugs like Perindopril and Trandolapril utilize the Oic scaffold as a key dipeptide mimic. The rigid structure is critical for locking the molecule into the exact geometry required for potent binding to the active site of the angiotensin-converting enzyme [1[1]].

Quantitative Data Summary

The following table summarizes the physicochemical and structural divergence between natural Proline and the synthetic Oic analogue.

PropertyL-ProlineL-OicCausality / Structural Driver
Ring Structure Monocyclic (Pyrrolidine)Bicyclic (Cyclohexane-fused)Fusion restricts ϕ and ψ dihedral angles.
Amide Trans-Isomer Ratio ~70-80%>90%Exo-pucker of pyrrolidine sterically disfavors cis-amide.
Lipophilicity Low to ModerateExceptionally HighFully saturated octahydro- system increases nonpolar surface area.
Proteolytic Stability Moderate (cleaved by prolyl endopeptidases)Extreme (near complete resistance)Unnatural bulky architecture prevents protease active site docking.
Secondary Structure Induction Flexible PPII / TurnsRigid PPII Helices / β -turnsCooperative cascade effect of all-trans bonds locks the backbone.

Experimental Protocols

Protocol A: Solid-Phase Peptide Synthesis (SPPS) of Oic-Containing Peptides

Causality & Logic: Oic contains a highly sterically hindered secondary amine. If standard aminium/uronium coupling reagents (e.g., HBTU, HATU) are used, the slow coupling rate allows the uronium salt to react directly with the N-terminus, causing irreversible guanidinylation (chain termination). To create a self-validating system , we mandate a carbodiimide/active ester approach (DIC/OxymaPure). By eliminating the possibility of guanidinylation, any positive Kaiser test post-coupling definitively indicates incomplete reaction due to steric bulk, which can be safely resolved via double-coupling.

Step-by-Step Methodology:

  • Resin Preparation: Swell the chosen resin (e.g., Rink Amide AM) in Dimethylformamide (DMF) for 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% Piperidine in DMF (2 x 10 min). Wash thoroughly with DMF (5 times).

  • Activation & Coupling:

    • Dissolve 4 equivalents of Fmoc-L-Oic-OH and 4 equivalents of OxymaPure in DMF.

    • Add 4 equivalents of N,N'-Diisopropylcarbodiimide (DIC).

    • Add the activated mixture to the resin and agitate for 2 to 4 hours (extended time required due to bicyclic bulk).

  • Validation: Perform a Chloranil test (preferred over Kaiser for secondary amines). If positive, repeat Step 3 (Double Coupling).

  • Capping: Treat with Acetic Anhydride/DIPEA in DMF to cap any unreacted amines, ensuring truncated sequences do not complicate final HPLC purification.

SPPS N1 Resin Swelling (DMF, 30 min) N2 Fmoc Deprotection (20% Piperidine) N1->N2 N3 Coupling Fmoc-Oic-OH (DIC/Oxyma, 2-4h) N2->N3 Extended time due to steric bulk N4 Washing & Capping (DMF, Ac2O) N3->N4 N5 Global Cleavage (TFA/Scavengers) N4->N5 Post-elongation

Step-by-step SPPS workflow optimized for Fmoc-Oic-OH incorporation.

Protocol B: Conformational Validation via NMR and CD Spectroscopy

Causality & Logic: To empirically prove that Oic has induced the intended rigid conformation, researchers must validate the trans-amide bond and the macroscopic helical structure. This is a two-tiered validation system.

Step-by-Step Methodology:

  • Macroscopic Validation (CD Spectroscopy):

    • Dissolve the purified Oic-peptide in an aqueous buffer (or octan-1-ol to test hydrophobic stability) at 50 µM.

    • Record the Circular Dichroism (CD) spectrum from 190 nm to 250 nm.

    • Validation Marker: A successful Polyproline II (PPII) helix formation is confirmed by a strong negative minimum at ~205 nm and a weak positive maximum at ~225 nm [3[3]].

  • Atomic Validation (2D NOESY NMR):

    • Prepare a 1-2 mM sample of the peptide in 90% H2O/10% D2O.

    • Acquire a 2D NOESY (Nuclear Overhauser Effect Spectroscopy) spectrum with a mixing time of 150-200 ms.

    • Validation Marker: The geometry of a trans-amide bond forces the alpha proton of the preceding residue ( Hα​(i) ) into close spatial proximity (< 3.5 Å) with the delta protons of the Oic pyrrolidine ring ( Hδ​(i+1) ). Observing a strong NOE cross-peak between Hα​(i) and Hδ​(i+1) self-validates the rigid trans configuration [2[2]].

References

  • Unusual Amino Acids: Octahydroindole-2-carboxylic acid (Oic)
  • Construction of a polyproline structure with hydrophobic exterior using octahydroindole-2-carboxylic acid Source: RSC Publishing URL
  • Exploring hydrophobicity limits of polyproline helix with oligomeric octahydroindole-2-carboxylic acid Source: PubMed URL
  • Proline Analogues in Drug Design: Current Trends and Future Prospects Source: ACS Publications URL
  • A method for production of high purity icatibant (WO2019202057A1)

Sources

Exploratory

Stereochemical Architecture and Synthetic Integration of Fmoc-L-Octahydroindole-2-carboxylic Acid (Fmoc-Oic-OH)

Executive Overview In the highly specialized field of peptidomimetics and rational drug design, the incorporation of conformationally constrained amino acids is a primary strategy for overcoming the poor metabolic stabil...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Overview

In the highly specialized field of peptidomimetics and rational drug design, the incorporation of conformationally constrained amino acids is a primary strategy for overcoming the poor metabolic stability and low bioavailability of therapeutic peptides. Fmoc-L-Octahydroindole-2-carboxylic acid (Fmoc-Oic-OH) stands out as a premier non-proteinogenic building block[1]. By acting as a rigidified proline surrogate, Oic introduces profound structural constraints into the peptide backbone, stabilizing active conformations and shielding the molecule from proteolytic degradation[1],[2]. This technical guide explores the stereochemical causality of Fmoc-Oic-OH, its pharmacological impact, and the field-proven methodologies required to successfully integrate it via Solid-Phase Peptide Synthesis (SPPS).

Stereochemical Architecture & Conformational Causality

The unique physicochemical properties of Oic are entirely dictated by its complex bicyclic architecture. The molecule consists of a proline-like pyrrolidine ring fused to a fully saturated cyclohexane ring[1].

Because the molecule possesses three distinct chiral centers (at the C2, C3a, and C7a positions), it can theoretically exist as eight different stereoisomers[3]. However, the (2S, 3aS, 7aS) configuration—designated as L-Oic—is the isomer predominantly utilized in pharmaceutical engineering[3].

The Causality of Conformation: The stereochemistry at these three centers critically dictates the three-dimensional orientation of the fused cyclohexane ring[1]. In standard L-proline, the monocyclic pyrrolidine ring is flexible enough to undergo "puckering," which allows the peptide backbone a degree of conformational freedom. In contrast, the fused bicyclic system of (2S, 3aS, 7aS)-Oic physically locks the pyrrolidine ring, severely restricting the ϕ (phi) and ψ (psi) dihedral angles of the peptide backbone[4]. This steric restriction forcibly induces and stabilizes specific secondary structures, particularly β -turns, which are often the fundamental recognition motifs required for receptor binding[4]. Furthermore, the complete saturation of the ring system (octahydro-) significantly elevates the lipophilicity of the peptide, directly enhancing membrane permeability[1].

Table 1: Physicochemical and Structural Comparison of L-Proline vs. (2S, 3aS, 7aS)-Oic
PropertyL-Proline(2S, 3aS, 7aS)-OicConformational & Pharmacological Causality
Ring Structure Monocyclic (Pyrrolidine)Bicyclic (Pyrrolidine + Cyclohexane)Fused ring limits puckering, increasing backbone rigidity and stabilizing β -turns.
Stereocenters 1 (C2)3 (C2, C3a, C7a)Precise 3D orientation of the cyclohexane ring dictates specific receptor pocket binding[1].
Lipophilicity LowHigh (XLogP3 ~ 4.7)Complete saturation (octahydro-) significantly enhances membrane permeability[1],[5].
Protease Resistance ModerateExceptionally HighNon-proteinogenic, sterically bulky nature prevents enzymatic recognition and cleavage[2].

Pharmacological Translation: The Case of Icatibant

The structural rigidity imparted by Oic has been successfully translated into clinical applications, most notably in the development of Angiotensin-Converting Enzyme (ACE) inhibitors (e.g., trandolapril)[1] and potent G protein-coupled receptor (GPCR) antagonists[2].

A premier example is Icatibant (HOE 140) , a synthetic decapeptide and selective competitive antagonist for the bradykinin B2 receptor[6]. In the sequence of Icatibant, the (2S, 3aS, 7aS)-Oic residue is strategically positioned at position 9[7]. The steric bulk of the Oic residue pre-organizes the C-terminal tail of the peptide into an optimal geometry that tightly binds to the B2 receptor without triggering the conformational change required for Gq/11 protein activation. This effectively halts the downstream IP3/DAG signaling cascade that would normally lead to intracellular calcium release and subsequent inflammation.

G Bradykinin Bradykinin (Endogenous Agonist) B2R Bradykinin B2 Receptor (GPCR) Bradykinin->B2R Activates Icatibant Icatibant (Oic-Peptide) (Competitive Antagonist) Icatibant->B2R Blocks Gq Gq/11 Protein Activation B2R->Gq Signal Transduction PLC Phospholipase C (PLC) Gq->PLC Stimulates Calcium Intracellular Ca2+ Release (Inflammation/Vasodilation) PLC->Calcium IP3/DAG Pathway

Bradykinin B2 receptor signaling pathway and competitive inhibition by Oic-containing Icatibant.

Synthetic Integration: Overcoming Steric Hindrance in SPPS

While the steric bulk of Fmoc-Oic-OH (CAS 130309-37-4)[5] is highly desirable for pharmacological stability, it presents significant thermodynamic and kinetic challenges during Solid-Phase Peptide Synthesis (SPPS).

Standard coupling reagents, such as the uronium salts HBTU or TBTU, often fail to drive the coupling of highly hindered amino acids to completion, leading to truncated or deletion sequences[8]. To overcome the activation energy barrier imposed by the fused cyclohexane ring, highly reactive coupling reagents like HATU or PyBOP are mandatory[8]. HATU is particularly effective because its 7-aza nitrogen provides a neighboring group effect that dramatically accelerates the formation of the active ester and facilitates the subsequent nucleophilic attack by the resin-bound amine[9].

SPPS_Workflow Start Peptidyl-Resin (Fmoc-Deprotected) Activation Activate Fmoc-Oic-OH (HATU/HOAt/DIPEA, 7 min) Start->Activation Coupling Coupling Reaction (4-6 hours, Room Temp) Activation->Coupling Kaiser Kaiser Test Result? Coupling->Kaiser Recouple Recouple with DIC/OxymaPure Kaiser->Recouple Positive (Blue) Proceed Fmoc Deprotection (20% Piperidine) Kaiser->Proceed Negative (Yellow) Recouple->Kaiser Microcleavage LC-MS Validation (Self-Validating Gate) Proceed->Microcleavage

Self-validating SPPS workflow for Fmoc-Oic-OH coupling, utilizing Kaiser test and LC-MS gates.

Self-Validating Protocol: SPPS of Oic-Containing Peptides

The following protocol is engineered for the coupling of Fmoc-Oic-OH onto a Rink Amide MBHA or 2-Chlorotrityl chloride (CTC) resin[7]. Every step is designed as a self-validating system to ensure high-fidelity synthesis despite severe steric hindrance.

Step 1: Resin Swelling and Fmoc Deprotection

  • Procedure: Swell 0.1 mmol of peptidyl-resin in N,N-Dimethylformamide (DMF) for 30 minutes. Treat the resin with 20% piperidine in DMF (v/v) for 5 minutes, drain, and repeat for 10 minutes[8],[9].

  • Causality: Proper swelling expands the polymer matrix, maximizing the accessibility of reactive amine sites. The two-stage piperidine treatment ensures complete removal of the Fmoc protecting group while preventing premature aggregation of the growing peptide chain.

Step 2: Pre-Activation of Fmoc-Oic-OH

  • Procedure: Dissolve Fmoc-Oic-OH (3 to 5 equivalents)[10], HATU (2.9 to 4.9 eq.), and N,N-Diisopropylethylamine (DIPEA) (6 to 10 eq.) in a minimal volume of DMF. Allow the mixture to pre-activate for 3 to 7 minutes[8],[7].

  • Causality: Pre-activation converts the stable carboxylic acid into a highly reactive OBt/OAt ester. A slight stoichiometric deficit of HATU relative to the amino acid prevents the capping of free amines by unreacted uronium species (guanidinylation).

Step 3: Coupling Reaction

  • Procedure: Add the activated Fmoc-Oic-OH solution to the deprotected resin. Agitate at room temperature for 4 to 6 hours[2].

  • Causality: The extended coupling time (compared to the standard 45 minutes for linear amino acids) directly compensates for the slow kinetics of nucleophilic attack on the sterically shielded carbonyl carbon of the Oic active ester[2].

Step 4: The Self-Validating Gate (Kaiser Test)

  • Procedure: Withdraw a few resin beads, wash thoroughly with ethanol, and perform a Kaiser test (ninhydrin)[2].

  • Validation Logic:

    • Negative Result (Yellow/Colorless): Confirms >99% coupling efficiency. Proceed to the next Fmoc deprotection cycle.

    • Positive Result (Blue): Indicates unreacted primary amines. Do not proceed. Initiate a secondary coupling using an orthogonal activation strategy (e.g., DIC/OxymaPure) to prevent the formation of deletion sequences[2].

Step 5: Orthogonal Validation (Micro-Cleavage)

  • Procedure: Cleave a micro-aliquot of the resin using a TFA/TIS/H2O (95:2.5:2.5) cocktail and analyze via LC-MS[2].

  • Causality: While the Kaiser test validates the absence of free amines, LC-MS provides definitive structural proof that the correct mass (incorporating the 391.46 g/mol Fmoc-Oic-OH monomer[5]) has been successfully added without epimerization.

Sources

Foundational

Engineering Conformational Constraints in Peptide Therapeutics: A Technical Guide to Fmoc-L-Octahydroindole-2-carboxylic Acid

Introduction: The Strategic Role of Fmoc-Oic-OH in Peptide Engineering In the landscape of modern drug discovery, the design of peptidomimetics heavily relies on introducing structural rigidity to enhance proteolytic sta...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Role of Fmoc-Oic-OH in Peptide Engineering

In the landscape of modern drug discovery, the design of peptidomimetics heavily relies on introducing structural rigidity to enhance proteolytic stability and receptor affinity. Fmoc-L-Octahydroindole-2-carboxylic acid (Fmoc-Oic-OH) serves as a critical building block in this domain[1]. By incorporating the bicyclic octahydroindole (Oic) ring into a peptide backbone, researchers can effectively restrict the ϕ and ψ dihedral angles, mimicking the conformational constraints of proline but with significantly greater lipophilicity and steric bulk[2].

This specific conformational pre-organization is highly optimal for targeting complex G-protein-coupled receptors (GPCRs). Notably, Fmoc-Oic-OH is a vital precursor in the synthesis of highly potent bradykinin B1 and B2 receptor antagonists, such as Icatibant (HOE 140) and [desArg10]HOE 140, which are utilized in treating hereditary angioedema and other inflammatory conditions[3],[4].

Physicochemical Identity & Quantitative Data

Understanding the core physicochemical properties of Fmoc-Oic-OH is essential for predicting its behavior during solvation, activation, and coupling. The table below summarizes the critical quantitative data required for laboratory integration[1],[5],[6].

ParameterSpecification
Chemical Name (2S,3aS,7aS)-1-Fmoc-octahydro-1H-indole-2-carboxylic acid
CAS Number 130309-37-4
Molecular Formula C₂₄H₂₅NO₄
Molecular Weight 391.46 - 391.5 g/mol
Appearance White to off-white powder
Purity (HPLC) 98%
Optical Rotation [α]D20​ = -25 ± 3º (C=1 in DMF)

Safety Data Sheet (SDS) & Risk Mitigation

Fmoc-Oic-OH is classified as a hazardous substance under GHS regulations. Proper handling protocols are not merely regulatory formalities; they are critical to maintaining both operator safety and reagent integrity[7].

Hazard Classifications & Causality
  • Acute Toxicity, Oral (Category 4, H302): Harmful if swallowed. Ingestion can lead to systemic toxicity.

  • Skin Corrosion/Irritation (Category 2, H315) & Eye Damage (Category 2A, H319): The acidic nature of the carboxylic acid group, combined with the lipophilic Fmoc moiety, allows the compound to interact aggressively with mucosal membranes and epidermal layers.

  • STOT Single Exposure (Category 3, H335): The fine powder form presents a high risk of aerosolization, causing respiratory tract irritation.

Handling & Storage Protocols
  • Storage Causality: The compound must be stored at 0-8 °C in its powder form[6]. For stock solutions prepared in DMF or DMSO, storage at -80 °C (up to 2 years) or -20 °C (up to 1 year) is mandatory[3]. Elevated temperatures or moisture exposure can trigger spontaneous premature cleavage of the Fmoc protecting group or degradation of the carboxylic acid via decarboxylation.

  • Engineering Controls: Weighing and transfer must be conducted within a certified fume hood with appropriate exhaust ventilation to prevent dust inhalation (P261, P271)[7].

Mechanistic Causality in Synthesis: Overcoming Steric Hindrance

The very feature that makes the Oic residue valuable—its bulky, bicyclic octahydroindole ring—creates a significant thermodynamic and kinetic barrier during peptide coupling. The steric hindrance shields the electrophilic carbonyl carbon, drastically reducing the rate of nucleophilic attack by the incoming amine[2].

Standard carbodiimide-based coupling reagents (e.g., DIC or DCC) often fail to achieve complete conversion, leading to truncated sequences or forcing prolonged reaction times that increase the risk of epimerization. To overcome this, highly efficient uronium-based coupling reagents, specifically HATU , must be employed. HATU generates a highly reactive 7-aza-1-hydroxybenzotriazole (HOAt) active ester, which utilizes a neighboring-group effect (via the pyridine nitrogen) to accelerate the amidation process despite the steric bulk[2].

Self-Validating Experimental Protocol: SPPS Incorporation

The following protocol outlines a self-validating Solid-Phase Peptide Synthesis (SPPS) workflow for incorporating Fmoc-Oic-OH. Every cycle is governed by a logical checkpoint to ensure absolute sequence fidelity[2].

Step 1: Resin Swelling & Preparation

  • Action: Suspend the peptidyl-resin in Dichloromethane (DCM) and N,N-Dimethylformamide (DMF) for 30 minutes.

  • Causality: Swelling expands the polystyrene/PEG polymer matrix, maximizing the surface area and ensuring that the sterically hindered active sites are fully accessible to the bulky Fmoc-Oic-OH complex.

Step 2: Fmoc Deprotection

  • Action: Treat the resin with 20% Piperidine in DMF for 2 × 10 minutes. Wash thoroughly with DMF.

  • Causality: Piperidine acts as a mild base to abstract the acidic proton on the fluorene ring, initiating a β -elimination mechanism that liberates the primary amine for the next coupling step.

Step 3: Activation and Coupling

  • Action: Dissolve Fmoc-Oic-OH (2.0 eq.), HATU (1.95 eq.), and N,N-Diisopropylethylamine (DIPEA) (4.0 eq.) in minimal DMF. Add to the resin and agitate for 4 to 6 hours (or overnight).

  • Causality: A slight substoichiometric amount of HATU relative to the amino acid prevents the capping of the N-terminus by unreacted uronium species. The extended 4-6 hour timeframe is strictly required to overcome the kinetic sluggishness induced by the Oic ring's steric bulk[2].

Step 4: Self-Validation via Kaiser Test

  • Action: Extract a few resin beads, wash with ethanol, and apply the Kaiser test reagents (ninhydrin, phenol, KCN). Heat to 120 °C for 5 minutes.

  • Logic Gate:

    • Negative (Clear/Yellow): Coupling is complete. Proceed to the next cycle.

    • Positive (Blue): Unreacted primary amines remain. A mandatory double-coupling step must be executed to prevent sequence deletion[2].

SPPS_Workflow Step1 Resin Swelling & Deprotection (Expand Matrix & Remove Fmoc) Step2 Activation of Fmoc-Oic-OH (HATU + DIPEA to overcome steric bulk) Step1->Step2 Add reagents Step3 Coupling Reaction (Extended: 4-6 Hours) Step2->Step3 Transfer to resin Step4 Self-Validation (Kaiser Test for Free Amines) Step3->Step4 Wash & sample Step5 Proceed to Next Amino Acid (Sequence Continuation) Step4->Step5 Negative (Clear) Step6 Double Coupling (Re-apply Activated Oic) Step4->Step6 Positive (Blue) Step6->Step4 Re-test

SPPS workflow for Fmoc-Oic-OH coupling governed by Kaiser test validation logic.

Advanced Workflow: Tag-Assisted Liquid-Phase Peptide Synthesis (LPPS)

While SPPS is standard, Fmoc-Oic-OH is also utilized in scalable Liquid-Phase Peptide Synthesis (LPPS) for industrial drug manufacturing (e.g., Icatibant synthesis). In LPPS, the peptide is anchored to a soluble hydrophobic tag rather than a solid resin[4].

The Double-Hit Mitigation Strategy: During LPPS coupling of Fmoc-Oic-OH using DMT-MM (4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride) and DIPEA, unreacted activated Fmoc-Oic-OH remains in solution. Because there is no solid-liquid filtration step to wash it away, proceeding directly to Fmoc deprotection would cause the newly freed amine to react with the leftover Fmoc-Oic-OH, resulting in an undesired "double hit" (insertion of two consecutive Oic residues)[4].

To solve this, researchers introduce a sacrificial primary amine (such as propylamine) post-coupling. The propylamine rapidly traps and quenches the residual activated Fmoc-Oic-OH, allowing the subsequent one-pot deprotection to proceed cleanly with 97% yield and zero detectable double hits[4],[8].

References

  • Title: Improved Tag-Assisted Liquid-Phase Peptide Synthesis: Application to the Synthesis of the Bradykinin Receptor Antagonist Icatibant Acetate Source: ACS Publications URL: [Link]

  • Title: EP3778621A1 - Peptide synthesis method Source: Google Patents URL

Sources

Exploratory

The Structural and Thermodynamic Mandate of Oic Residues in Peptidomimetic Design

The transition of peptides from endogenous signaling molecules to viable therapeutics is historically bottlenecked by two factors: high conformational flexibility (leading to poor receptor selectivity and high entropic p...

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Author: BenchChem Technical Support Team. Date: March 2026

The transition of peptides from endogenous signaling molecules to viable therapeutics is historically bottlenecked by two factors: high conformational flexibility (leading to poor receptor selectivity and high entropic penalties upon binding) and rapid proteolytic degradation. To overcome these limitations, modern peptidomimetic chemistry relies on non-proteinogenic, conformationally restricted amino acids.

Among the most powerful of these tools is (2S,3aS,7aS)-Octahydroindole-2-carboxylic acid (Oic) . As a bicyclic proline surrogate, Oic exerts profound thermodynamic control over peptide secondary structure. This guide dissects the mechanistic causality behind Oic’s structural influence, its role in stabilizing specific helical and turn motifs, and the experimental protocols required to harness it in drug development.

The Molecular Anatomy and Mechanistic Drivers of Oic

Oic is a synthetic, non-proteinogenic amino acid characterized by a proline-like pyrrolidine ring fused to a cyclohexane ring[1]. This bicyclic architecture fundamentally alters the stereoelectronic landscape of the peptide backbone.

Steric Hindrance and Exo-Puckering

In standard proline residues, the pyrrolidine ring dynamically interconverts between endo and exo puckered states, leading to a relatively high occurrence of cis-amide bonds (~10-30% in unstructured chains). Oic eliminates this dynamic instability. The fused cyclohexane ring, which adopts a stable chair conformation, acts as a steric anchor[1]. This anchoring forces the pyrrolidine ring almost exclusively into an exo pucker[2].

Trans-Amide Stabilization and the Cascade Effect

The forced exo pucker of the Oic side chain has a direct, causal effect on the preceding peptide bond. It sterically penalizes the cis configuration, strongly favoring the trans configuration of the preceding amide bond (often >90% trans ratio)[2].

Furthermore, Oic initiates a thermodynamic cascade effect . The rigid alignment of the carbonyl group preceding the Oic residue enhances the alignment energy of the next preceding residue in the chain[2]. This cooperative stabilization propagates through the peptide backbone, drastically reducing the entropic freedom of the N-terminal fragment and locking the peptide into a predictable fold.

G A Oic Bicyclic Scaffold B Cyclohexane Chair Steric Anchoring A->B C Pyrrolidine Ring Exo-Puckering B->C D Preceding Amide Bond >90% Trans Configuration C->D E Thermodynamic Cascade Effect D->E G Type II / II' Beta-Turn Stabilization D->G F Polyproline II (PPII) Helix Formation E->F

Fig 1: Thermodynamic cascade initiated by Oic leading to secondary structure stabilization.

Structural Manifestations in Peptide Engineering

Depending on the adjacent sequence and solvent environment, the rigidification imposed by Oic manifests in two primary secondary structures: Polyproline II (PPII) helices and Beta-turns.

Induction of Polyproline II (PPII) Helices

The PPII helix is an extended, left-handed helical structure with exactly 3.0 residues per turn and a ~3 Å linear increment per residue[3]. Unlike α -helices or β -sheets, PPII helices are not stabilized by intra-chain hydrogen bonds, but rather by the local steric constraints of the backbone (specifically, dihedral angles ϕ≈−75∘ and ψ≈+145∘ ).

Because Oic locks these dihedral angles and forces the trans-amide state, oligomers of Oic spontaneously and cooperatively fold into highly stable, compact PPII helices[1]. Furthermore, the complete saturation of the octahydroindole system renders these artificial helices highly lipophilic, enabling the design of purely hydrophobic, non-hydrogen-bonded transmembrane structures[3].

Beta-Turn Stabilization: The Icatibant Case Study

In shorter sequences or mixed-residue peptides, Oic is strategically used to stabilize tight turns required for receptor binding. A premier clinical example is Icatibant (Firazyr) , a synthetic decapeptide and selective Bradykinin B2 receptor antagonist used to treat hereditary angioedema[4].

The sequence of Icatibant is: H-D-Arg-Arg-Pro-Hyp-Gly-Thi-Ser-D-Tic-Oic-Arg-OH[4]. Here, the inclusion of the bulky, constrained Oic at position 9 (alongside D-Tic at position 8) forces the C-terminus into a highly specific Type II' β -turn[5]. This pre-organized turn mimics the bioactive conformation of endogenous bradykinin but binds the B2 receptor with high affinity and competitive antagonism[4]. By pre-organizing the binding motif, Oic reduces the entropic penalty of receptor association, directly driving the drug's nanomolar efficacy.

Quantitative Physicochemical Impact

The incorporation of Oic does not merely alter geometry; it fundamentally shifts the physicochemical properties of the peptide, which is critical for pharmacokinetics (ADME).

PropertyStandard Proline (Pro)Octahydroindole-2-carboxylic acid (Oic)Mechanistic Consequence
Ring Structure Monocyclic (Pyrrolidine)Bicyclic (Pyrrolidine + Cyclohexane)Increased steric bulk; restricted ϕ / ψ space.
Amide Bond State Dynamic cis/trans equilibrium>90% trans configurationPre-organizes backbone; reduces entropic penalty of binding.
Lipophilicity (LogP) Low/ModerateHighEnhances passive membrane permeability and half-life.
Proteolytic Stability Susceptible to specific prolyl endopeptidasesHighly resistantUnnatural bicyclic bulk prevents protease active-site recognition.
Helical Periodicity ~9.0 Å per turn (PPII)~8.6 - 8.7 Å per turn (PPII)Forms a more compact, dense helical cylinder[2].

Experimental Workflows and Protocols

Working with highly constrained, bulky amino acids requires specific adaptations to standard peptide synthesis and analytical workflows. Below are the self-validating protocols for synthesizing and characterizing Oic-containing peptides.

Protocol A: Solid-Phase Peptide Synthesis (SPPS) of Oic-Peptides

Causality: The steric bulk of the fused cyclohexane ring in Fmoc-Oic-OH severely hinders the nucleophilic attack of the incoming amino group during coupling. Standard 30-minute couplings will result in deletion sequences. We must utilize highly reactive uronium salts (HBTU/HATU) and extended coupling times[6].

Step-by-Step Methodology:

  • Resin Preparation: Swell Rink Amide or Wang resin (0.1 mmol scale) in Dimethylformamide (DMF) and Dichloromethane (DCM) (1:1 v/v) for 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 2 cycles (5 min, then 15 min) to remove the N-terminal Fmoc protecting group. Wash thoroughly with DMF (5x).

  • Activation of Oic: In a separate vial, dissolve 3.0 to 4.0 equivalents of Fmoc-Oic-OH and 3.0 to 4.0 eq of HOBt in DMF. Add 3.0 to 4.0 eq of HBTU (or HATU for difficult sequences) followed by 6.0 eq of N,N-Diisopropylethylamine (DIPEA)[6]. Stir for 3 minutes to generate the active ester.

  • Coupling: Add the activated Fmoc-Oic-OH solution to the resin. Agitate at room temperature for 1.5 to 2.0 hours (significantly longer than standard amino acids) under nitrogen[6].

  • Validation (Kaiser Test): Perform a Kaiser (ninhydrin) test. A colorless/yellow bead indicates complete coupling. If blue, repeat Step 4 (double coupling).

  • Cleavage: After sequence completion, cleave the peptide from the resin using a TFA cocktail (e.g., TFA : Phenol : Water : TIPS = 88:5:5:2) for 3 hours. Precipitate in cold MTBE[6].

SPPS N1 Resin Swelling (DMF/DCM) N2 Fmoc Deprotection (20% Piperidine) N1->N2 N3 Oic Activation (HBTU/HOBt/DIPEA) N2->N3 N4 Coupling Reaction (1.5 - 2.0 Hours) N3->N4 N5 Kaiser Test Validation N4->N5 N5->N2 If Positive (Incomplete) N6 TFA Cleavage & MTBE Precipitation N5->N6 If Negative (Complete)

Fig 2: Optimized SPPS workflow for overcoming steric hindrance during Oic coupling.

Protocol B: NMR Validation of Oic Conformational States

Causality: To confirm that Oic has successfully induced a trans-amide bond and stabilized a PPII helix or β -turn, we rely on 2D Nuclear Overhauser Effect (NOESY) or Rotating-frame Overhauser Effect (ROESY) NMR spectroscopy. The spatial proximity of protons across the peptide bond dictates the cross-peak intensities.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve the purified Oic-peptide in a structure-inducing solvent. For transmembrane mimics, use deuterated SDS micelles or CD3OH/H2O mixtures[5]. For aqueous PPII validation, use D2O/H2O (10:90) at pH 4.5.

  • Spectra Acquisition: Acquire 2D 1 H- 1 H ROESY (mixing time 200-300 ms) and TOCSY (mixing time 60-80 ms) spectra at 298 K using a high-field NMR spectrometer (e.g., 600 MHz or 700 MHz).

  • Sequential Assignment: Use the TOCSY spectra to identify the spin systems of individual residues, paying special attention to the highly dispersed δ -protons of the Oic pyrrolidine ring.

  • Conformational Analysis:

    • Analyze the ROESY spectra for dαδ​(i,i+1) cross-peaks between the α -proton of the preceding residue ( i ) and the δ -protons of the Oic residue ( i+1 ). Strong cross-peaks here definitively indicate a trans peptide bond[7].

    • Absence or weak intensity of dαα​(i,i+1) cross-peaks further confirms the lack of cis-amide isomers.

    • Measure the 3JHN−Hα​ coupling constants. Values around −80∘±20∘ validate the polyproline backbone dihedral angles[7].

Conclusion

The integration of (2S,3aS,7aS)-Octahydroindole-2-carboxylic acid (Oic) into peptide sequences represents a triumph of rational thermodynamic design. By leveraging the steric bulk of a fused cyclohexane ring, Oic eliminates the conformational ambiguity inherent to natural proline. It forces an exo side-chain pucker, locks the preceding amide bond into a trans configuration, and initiates a structural cascade that can reliably build robust PPII helices or pinpoint β -turns. For drug developers, mastering the synthetic handling and analytical validation of Oic is essential for creating the next generation of highly potent, proteolytically stable peptidomimetics.

References

  • Unusual Amino Acids: Octahydroindole-2-carboxylic acid (Oic) . LifeTein Peptide Blog. Available at:[Link]

  • A Comparative NMR and Molecular Dynamics Study of the Conformations of Bradykinin B1 and B2, B2, and B1-specific Receptor Antagonists B-9430, B-9436, and B-9858 . PubMed (NIH). Available at: [Link]

  • Transmembrane Polyproline Helix . The Journal of Physical Chemistry Letters - ACS Publications. Available at:[Link]

  • Construction of a polyproline structure with hydrophobic exterior using octahydroindole-2-carboxylic acid . RSC Publishing. Available at:[Link]

  • Management of acute attacks of hereditary angioedema: potential role of icatibant . PMC (NIH). Available at:[Link]

  • Interplay between Structure and Charge as a Key to Allosteric Modulation of Human 20S Proteasome by the Basic Fragment of HIV-1 Tat Protein . PLOS One. Available at:[Link]

  • BR112020005963A2 - icatibant synthesis. Google Patents.

Sources

Protocols & Analytical Methods

Method

Application Note: Strategic Incorporation of Fmoc-L-Octahydroindole-2-carboxylic Acid (Fmoc-Oic-OH) into Cyclic Peptides

Introduction & Mechanistic Rationale The development of cyclic peptidomimetics often requires the introduction of non-proteinogenic amino acids to restrict backbone flexibility, enhance proteolytic stability, and lock th...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

The development of cyclic peptidomimetics often requires the introduction of non-proteinogenic amino acids to restrict backbone flexibility, enhance proteolytic stability, and lock the peptide into a bioactive conformation. Fmoc-L-Octahydroindole-2-carboxylic acid (Fmoc-Oic-OH) is a conformationally constrained, bicyclic analogue of proline that serves as a powerful structural nucleator in peptide chemistry.

When incorporated into a peptide sequence, the bulky octahydroindole ring of Oic severely restricts the ϕ and ψ dihedral angles of the peptide backbone. This steric restriction strongly induces a Type-II' β -turn, a structural motif critical for binding to many G-protein-coupled receptors (GPCRs). For example, the incorporation of Oic is a defining feature of highly potent Bradykinin B2 receptor antagonists, such as Icatibant (HOE 140) and its cyclic derivatives, where the β -turn precisely aligns the pharmacophores for receptor blockade .

Furthermore, cyclic peptides containing Oic exhibit exceptional resistance to exopeptidases and endopeptidases. The bicyclic system shields adjacent peptide bonds from enzymatic hydrolysis, drastically improving the pharmacokinetic profile and biological half-life of the resulting drug candidate.

Pathway Agonist Bradykinin (Endogenous Agonist) Receptor Bradykinin B2 Receptor (GPCR) Agonist->Receptor Activates Antagonist Oic-Cyclic Peptide (e.g., Icatibant Analog) Antagonist->Receptor Competitive Inhibition GProtein Gq Protein Activation Receptor->GProtein Signal Transduction Effector Phospholipase C (PLC) GProtein->Effector Outcome Intracellular Ca2+ Release & Inflammation Effector->Outcome

Fig 1: Bradykinin B2 Receptor Signaling Pathway and Inhibition by an Oic-containing Antagonist.

Physicochemical Properties of Fmoc-Oic-OH

Understanding the physical properties of Fmoc-Oic-OH is essential for optimizing solvation and coupling kinetics during Solid-Phase Peptide Synthesis (SPPS).

PropertyValue
Chemical Name Fmoc-(2S,3aS,7aS)-octahydroindole-2-carboxylic acid
CAS Number 130309-37-4
Molecular Weight 391.47 g/mol
Molecular Formula C24H25NO4
Appearance White to off-white crystalline powder
Solubility Highly soluble in DMF, DCM, NMP, and DMSO

Strategic Considerations for SPPS

The incorporation of Fmoc-Oic-OH presents unique synthetic challenges due to its bicyclic nature. A successful protocol must account for the following causal relationships:

  • Coupling TO Oic (Acylating the Oic Nitrogen): This is the most critical bottleneck in the synthesis. Once Fmoc-Oic-OH is coupled and deprotected, the resulting N -terminal secondary amine is buried within the steric bulk of the octahydroindole ring. Its nucleophilicity is severely compromised. Standard coupling reagents (e.g., HBTU) often lead to incomplete reactions and deletion sequences. Causality: To overcome this high activation energy barrier, highly reactive coupling species such as uronium salts based on HOAt (e.g., HATU) must be used, often requiring double coupling and extended reaction times.

  • Self-Validating Detection: The standard Kaiser test relies on ninhydrin, which only detects primary amines. It will yield a false negative for the secondary amine of Oic. Causality: To ensure a self-validating protocol, the Chloranil test or Bromophenol Blue test must be employed, as these reagents specifically react with secondary amines to produce a visible color change.

  • Thermodynamics of Cyclization: Linear peptides are highly flexible, making head-to-tail or lactam cyclization entropically unfavorable. Causality: The Oic residue acts as a structural nucleator. By forcing the linear precursor into a rigid U-shaped β -turn, Oic brings the reactive N

    • and C -termini into close spatial proximity. This drastically lowers the entropic cost of cyclization, favoring intramolecular ring closure over intermolecular oligomerization.

SPPS_Workflow S1 1. Resin Swelling (DMF/DCM) S2 2. Fmoc Deprotection (20% Piperidine) S1->S2 S3 3. Fmoc-Oic-OH Coupling (HATU/DIPEA) S2->S3 S4 4. Chloranil Test (Secondary Amine) S3->S4 S5 5. Next AA Coupling (Double Coupling) S4->S5 S6 6. On-Resin Cyclization S5->S6 S7 7. Cleavage & Global Deprotection S6->S7

Fig 2: Solid-Phase Peptide Synthesis (SPPS) Workflow for Oic-Incorporated Cyclic Peptides.

Quantitative Data & Optimization

The table below summarizes the optimization of coupling the subsequent amino acid onto the sterically hindered Oic secondary amine.

Coupling ReagentEquivalents (AA / Reagent / Base)Reaction TimeTemperatureYield / Coupling Efficiency
HBTU / DIPEA 3 / 3 / 62 hours25°C (RT)< 40% (Incomplete)
DIC / OxymaPure 4 / 4 / -4 hours25°C (RT)~ 75%
HATU / DIPEA 4 / 3.9 / 84 hours25°C (RT)> 95% (Recommended)
HATU / DIPEA (Microwave) 4 / 3.9 / 815 minutes75°C> 98%

Detailed Experimental Protocol

This self-validating protocol details the synthesis of an Oic-containing cyclic peptide utilizing a side-chain-to-side-chain lactam bridge strategy.

Materials: 2-Chlorotrityl chloride (2-CTC) resin, Fmoc-amino acids (including Fmoc-Oic-OH), HATU, DIPEA, Piperidine, DMF, DCM, TFA, TIS, Chloranil test kit.

Step 1: Resin Preparation and Swelling

Weigh 0.1 mmol of 2-CTC resin into a fritted solid-phase reaction vessel. Swell the resin in a 1:1 mixture of DMF/DCM for 45 minutes.

  • Causality: Proper swelling expands the polymer matrix, exposing reactive sites and ensuring homogeneous reaction kinetics for the bulky Oic residue.

Step 2: Fmoc Deprotection

Treat the resin with 20% piperidine in DMF (v/v) for 5 minutes, drain, and repeat for an additional 15 minutes. Wash the resin thoroughly with DMF (5 × 1 min) and DCM (3 × 1 min).

Step 3: Coupling of Fmoc-Oic-OH

Dissolve Fmoc-Oic-OH (0.3 mmol, 3 eq) and HATU (0.29 mmol, 2.9 eq) in a minimum volume of DMF. Add DIPEA (0.6 mmol, 6 eq). Pre-activate the mixture for 2 minutes, then add it to the resin. Agitate for 2 hours at room temperature.

  • Validation: Perform a standard Kaiser test. Because the Oic carboxylate is acylating a primary amine on the growing chain, the primary amine should be fully consumed, yielding a negative (yellow) result.

Step 4: Deprotection of Fmoc-Oic-OH

Repeat Step 2 to remove the Fmoc group from the N -terminus of the newly attached Oic residue.

  • Validation: Perform a Chloranil test . A positive result (dark green/blue beads) confirms the successful deprotection and exposure of the secondary amine of Oic.

Step 5: Coupling the Subsequent Amino Acid (Critical Step)

Due to the steric shielding of the Oic secondary amine, standard coupling is insufficient. Dissolve the next Fmoc-AA-OH (0.4 mmol, 4 eq) and HATU (0.39 mmol, 3.9 eq) in DMF. Add DIPEA (0.8 mmol, 8 eq). Add to the resin and agitate for 4 hours at room temperature. Drain the vessel and repeat this coupling step a second time (Double Coupling) with fresh reagents.

  • Validation: Perform a Chloranil test. A negative result (colorless/yellow beads) confirms the complete acylation of the Oic nitrogen.

Step 6: Linear Chain Elongation and On-Resin Cyclization

Continue standard SPPS for the remaining sequence. To form a lactam bridge (e.g., between Glu and Lys side chains), selectively deprotect their orthogonal protecting groups (e.g., Allyl/Alloc) using Pd(PPh3​)4​ and phenylsilane. Wash the resin, then add PyBOP (3 eq) and DIPEA (6 eq) in DMF. Agitate overnight.

  • Causality: The incorporated Oic residue pre-organizes the peptide backbone, significantly accelerating this intramolecular ring closure and preventing inter-chain aggregation.

Step 7: Cleavage and Global Deprotection

Treat the resin with a cleavage cocktail of TFA/TIS/H2O (95:2.5:2.5) for 2 hours. Filter the cleavage solution into cold diethyl ether to precipitate the crude cyclic peptide. Centrifuge, wash the pellet with ether, and dry under vacuum prior to HPLC purification.

References

  • Thurieau, C., et al. "Design and Synthesis of New Linear and Cyclic Bradykinin Antagonists." Journal of Medicinal Chemistry, vol. 39, no. 10, 1996, pp. 2095-2101.[Link]

  • Malde, A. K., et al. "Crystal Structures of Protein-Bound Cyclic Peptides." Chemical Reviews, vol. 119, no. 17, 2019, pp. 9861-9914.[Link]

Application

Application Note: Synthesis of Bradykinin B2 Receptor Antagonists Utilizing Fmoc-Oic-OH

Executive Summary & Mechanistic Rationale The development of targeted peptidomimetics relies heavily on the strategic incorporation of non-proteinogenic amino acids to overcome the poor metabolic stability and low bioava...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

The development of targeted peptidomimetics relies heavily on the strategic incorporation of non-proteinogenic amino acids to overcome the poor metabolic stability and low bioavailability of natural peptides[1]. In the design of bradykinin B2 receptor antagonists—most notably the gold-standard decapeptide Icatibant (HOE 140) —the incorporation of Octahydroindole-2-carboxylic acid (Oic) is a critical structural modification[2].

Icatibant (Sequence: H-D-Arg-Arg-Pro-Hyp-Gly-Thi-Ser-D-Tic-Oic-Arg-OH) functions as a highly selective, competitive antagonist of the bradykinin B2 receptor, effectively halting the signaling cascade responsible for vasodilation and edema in conditions like Hereditary Angioedema (HAE)[2],[3]. The (2S,3aS,7aS)-isomer of Oic acts as a conformationally constrained analogue of proline[1]. By nucleating and stabilizing a type II' β-turn at the C-terminus, Oic confers potent receptor antagonism and protects the peptide backbone from rapid enzymatic degradation by circulating kininases[1],[4].

G BK Bradykinin (Agonist) B2R Bradykinin B2 Receptor BK->B2R Activates Antag Icatibant (Oic-Antagonist) Antag->B2R Competitively Inhibits Gq Gq/11 Protein B2R->Gq Signal Transduction PLC Phospholipase C (PLC) Gq->PLC IP3 IP3 & DAG PLC->IP3 Ca Ca2+ Release IP3->Ca Response Vasodilation & Inflammation Ca->Response

Caption: Bradykinin B2 receptor signaling pathway and competitive inhibition by Oic-containing antagonists.

Chemical Properties & The Steric Challenge of Fmoc-Oic-OH

While Oic is pharmacologically invaluable, its bicyclic structure introduces significant synthetic challenges during Solid-Phase Peptide Synthesis (SPPS)[5],[6]. The bulky octahydroindole ring creates severe steric hindrance, which drastically reduces the acylation rate during coupling[5].

Causality in Reaction Design: Standard coupling reagents like DIC/HOBt are often insufficient for Oic, leading to incomplete reactions and deletion sequences[5]. To drive the reaction to completion, highly reactive uronium salts (e.g., HATU) or triazine derivatives (e.g., DMT-MM) must be utilized alongside a strong base like DIPEA[5],[7]. Furthermore, once Oic is successfully coupled and its Fmoc group removed, it presents a highly hindered secondary amine for the subsequent coupling step (addition of Fmoc-D-Tic-OH), necessitating similarly aggressive coupling conditions and specialized colorimetric validation[8].

Table 1: Structural and Kinetic Impact of Oic vs. Standard Amino Acids
ParameterStandard Amino Acid (e.g., Gly)Fmoc-Oic-OHMechanistic Rationale
Backbone Conformation FlexibleHighly constrainedNucleates type II' β-turns; enhances receptor affinity and metabolic stability.
Coupling Reagent DIC/OxymaPure®HATU/DIPEA or DMT-MMSteric shielding of the bicyclic ring requires highly reactive activating species.
Coupling Time 1-2 hours4-6 hours (or overnight)Reduced acylation rate due to steric hindrance requires extended kinetics.
Post-Deprotection Amine Primary AmineSecondary AmineRequires specialized colorimetric validation (Chloranil test) for the next coupling.

Self-Validating SPPS Workflow

To ensure high crude purity and prevent the accumulation of difficult-to-separate isomeric impurities, the synthesis must operate as a self-validating system[9]. This involves strict in-process controls (IPCs) at every coupling and deprotection step.

SPPS Resin Resin Swelling (CTC Resin) Load Load Fmoc-Arg(Pbf)-OH Resin->Load Deprotect Fmoc Deprotection (20% Piperidine) Load->Deprotect Oic Coupling Fmoc-Oic-OH (HATU/DIPEA, 4-6h) Deprotect->Oic Validate1 Kaiser Test Validation Oic->Validate1 Validate1->Oic Positive (Re-couple) Iterate Iterative SPPS (Chloranil for Oic amine) Validate1->Iterate Negative (Success) Cleave TFA Cleavage & Deprotection Iterate->Cleave Purify RP-HPLC Purification Cleave->Purify

Caption: Step-by-step SPPS workflow for synthesizing Oic-containing bradykinin antagonists like Icatibant.

Detailed Step-by-Step Protocols

Protocol 1: Resin Preparation and C-Terminal Loading

Causality: Icatibant possesses a C-terminal carboxylic acid. While Wang resin can be used, 2-Chlorotrityl chloride (CTC) resin is vastly superior for this sequence[10],[9]. During the Fmoc-deprotection of the third residue (D-Tic), the free amine can undergo an intramolecular attack on the C-terminal ester bond, forming a diketopiperazine (DKP). Because Oic readily adopts a cis-peptide bond, the N-terminus is brought into close proximity with the C-terminal ester, exacerbating DKP risk. The extreme steric bulk of the CTC resin physically blocks this side reaction[8].

  • Swell CTC resin (e.g., 0.98 mmol/g) in anhydrous Dichloromethane (DCM) for 30 minutes in a reaction vessel with a sintered disk[8].

  • Dissolve Fmoc-Arg(Pbf)-OH (1.5 eq.) in dry DCM and add DIPEA (2.0 eq.) at 0°C[8].

  • Add the activated amino acid to the resin and agitate for 3 hours at room temperature[8].

  • Cap unreacted functional sites using a solution of Methanol/DIPEA/DCM (1:2:7) for 15 minutes[11].

  • Wash the resin thoroughly with DMF (5 times) and DCM (3 times)[5].

Protocol 2: Iterative Coupling and the Fmoc-Oic-OH Challenge
  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for 15 minutes[5]. Wash with DMF and DCM.

  • Oic Activation: Dissolve Fmoc-Oic-OH (2.0 to 4.0 eq.) and HATU (1.95 to 3.9 eq.) in DMF. Add DIPEA (4.0 to 8.0 eq.) and allow pre-activation for 2-3 minutes[5],[11].

  • Coupling: Add the mixture to the resin and agitate for 4-6 hours (or overnight if necessary)[5].

  • Self-Validation (Kaiser Test): Because Fmoc-Oic-OH is being coupled onto the primary amine of Arg, the Kaiser test is highly accurate. A negative result (yellow) confirms successful coupling. If positive (blue), repeat the coupling step[5],[8].

Protocol 3: Coupling onto the Oic Residue (Fmoc-D-Tic-OH)

Causality: Following the Fmoc deprotection of Oic, the exposed nucleophile is a highly hindered secondary amine.

  • Deprotect the Fmoc group from Oic using 20% piperidine in DMF.

  • Self-Validation Checkpoint: The Kaiser test is notoriously unreliable for secondary amines and will yield false negatives. You must use the Chloranil test or Bromophenol Blue test to validate the presence of the free secondary amine prior to coupling, and to confirm its disappearance after coupling[8].

  • Couple Fmoc-D-Tic-OH (3.0 eq.) using HATU/DIPEA for an extended duration (4 hours)[9].

Protocol 4: Global Deprotection and Cleavage
  • Wash the fully assembled peptide-resin with DCM and dry under vacuum[5].

  • Prepare the cleavage cocktail: TFA / Triisopropylsilane (TIS) / Water / 1,2-Ethanedithiol (EDT) in a ratio of 92.5 : 2.5 : 2.5 : 2.5[5].

  • Add the cocktail to the resin and agitate for 2-3 hours at room temperature[5].

  • Filter the resin and precipitate the crude peptide by adding the filtrate dropwise into cold diethyl ether[5].

  • Centrifuge, decant the ether, and dry the crude Icatibant pellet under vacuum[5]. Proceed to RP-HPLC purification[10].

Quantitative Data Summary: Icatibant Assembly Parameters

Table 2: Optimized Coupling Parameters for the Icatibant Sequence

Sequence: H-D-Arg-Arg-Pro-Hyp-Gly-Thi-Ser-D-Tic-Oic-Arg-OH

PositionAmino AcidEquivalentsCoupling Reagent / BaseTimeIPC Validation Method
10 (C-term) Fmoc-Arg(Pbf)-OH1.5DIPEA (Resin Loading)3hN/A (Loading)
9 Fmoc-Oic-OH2.0 - 4.0HATU / DIPEA4-6hKaiser Test (Primary amine on Arg)
8 Fmoc-D-Tic-OH3.0HATU / DIPEA4hChloranil Test (Secondary amine on Oic)
7 Fmoc-Ser(tBu)-OH3.0DIC / OxymaPure®2hKaiser Test
6 Fmoc-Thi-OH3.0DIC / OxymaPure®2hKaiser Test
5 Fmoc-Gly-OH3.0DIC / OxymaPure®1hKaiser Test
4 Fmoc-Hyp(tBu)-OH3.0DIC / OxymaPure®2hKaiser Test
3 Fmoc-Pro-OH3.0HATU / DIPEA3hChloranil Test (Secondary amine on Hyp)
2 Fmoc-Arg(Pbf)-OH3.0HATU / DIPEA3hChloranil Test (Secondary amine on Pro)
1 (N-term) Fmoc-D-Arg(Pbf)-OH3.0DIC / OxymaPure®2hKaiser Test

References

  • LifeTein Peptide Blog. "Unusual Amino Acids: Octahydroindole-2-carboxylic acid (Oic)". Available at:[Link]

  • QuickCompany. "An Improved Process For Preparation Of Icatibant". Available at:[Link]

  • Google Patents. "CN110343147B - Synthetic method of icatibant".
  • PMC. "Management of acute attacks of hereditary angioedema: potential role of icatibant". Available at:[Link]

  • ACS Publications. "Improved Tag-Assisted Liquid-Phase Peptide Synthesis: Application to the Synthesis of the Bradykinin Receptor Antagonist Icatibant Acetate". Available at:[Link]

  • Google Patents. "BR112020005963A2 - icatibant synthesis".
  • Google Patents. "US20200247841A1 - Synthesis of icatibant".
  • Taylor & Francis. "bradykinin B2 receptor – An Overview". Available at:[Link]

  • DOI.org. "Supporting Information Improved Tag-Assisted Liquid-Phase Peptide Synthesis". Available at:[Link]

  • EMA. "Firazyr, INN-Icatibant acetate". Available at:[Link]

  • ACS Publications. "Design and Synthesis of New Linear and Cyclic Bradykinin Antagonists". Available at:[Link]

Sources

Method

Advanced Application Note: Fmoc-L-Octahydroindole-2-carboxylic Acid (Fmoc-Oic-OH) in Macrocyclic Drug Design

Executive Summary The development of macrocyclic peptides has bridged the gap between small molecules and biologics, offering high target affinity with improved membrane permeability. A critical tool in this domain is Fm...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of macrocyclic peptides has bridged the gap between small molecules and biologics, offering high target affinity with improved membrane permeability. A critical tool in this domain is Fmoc-L-Octahydroindole-2-carboxylic acid (Fmoc-Oic-OH) (CAS 130309-37-4), an orthogonally protected, non-proteinogenic bicyclic amino acid[1]. By acting as a conformationally constrained analogue of proline, Oic introduces significant backbone rigidity and enhanced lipophilicity when incorporated into peptide sequences[2]. This application note provides an authoritative guide on the mechanistic rationale and validated protocols for incorporating Fmoc-Oic-OH into macrocyclic scaffolds.

Mechanistic Rationale: The Role of Oic in Macrocycles

Successful macrocyclic drug design relies on overcoming the entropic penalty of ring closure and protecting the final molecule from enzymatic degradation. The incorporation of Oic achieves this through three distinct mechanisms:

  • Conformational Constraint & β -Turn Induction: The bicyclic structure of Oic (a pyrrolidine ring fused to a cyclohexane ring) severely restricts the ϕ and ψ dihedral angles of the peptide backbone. This rigidity effectively forces the peptide into a stable β -turn conformation, a critical recognition motif for many protein-protein interactions[2][3].

  • Thermodynamic Pre-organization for Cyclization: By naturally inducing a β -turn, Oic drastically reduces the spatial distance between the N- and C-termini of a linear peptide precursor. This structural pre-organization lowers the activation energy required for macrocyclization, thermodynamically favoring intramolecular ring closure over unwanted intermolecular oligomerization[4].

  • Proteolytic Stability & Bioavailability: The stereochemical complexity of Oic—most prevalently the (2S,3aS,7aS)-isomer—and its bulky fused-ring system obscure adjacent amide bonds from protease recognition[2][5]. Furthermore, the completely saturated octahydro- system increases the hydrophobic character of the molecule, enhancing passive membrane permeability and overall bioavailability[2].

Comparative Data: Oic vs. Traditional Turn Inducers

To justify the selection of Oic over traditional proline analogues, the following table summarizes their structural and functional contributions to macrocyclic design.

Amino AcidStructural CoreStereocentersConformational RigidityLipophilicity ContributionPrimary Role in Drug Design
L-Proline Monocyclic (Pyrrolidine)1ModerateLowNatural turn induction, general structural kinks
L-Tic Bicyclic (Tetrahydroisoquinoline)1HighModerateAromatic π−π interactions, rigid β -turn
L-Oic Bicyclic (Octahydroindole)3Very HighHighHighly rigid β -turn, enhanced metabolic stability

Experimental Workflow & Decision Matrix

The following workflow outlines the critical path for incorporating Fmoc-Oic-OH during Solid-Phase Peptide Synthesis (SPPS), highlighting the mandatory quality control loops required due to the molecule's steric bulk.

Workflow Step1 1. Resin Swelling (DMF/DCM) Step2 2. Fmoc Deprotection (20% Piperidine) Step1->Step2 Step3 3. Fmoc-Oic-OH Coupling (HATU/DIPEA, 2h) Step2->Step3 QC1 4. QC: Kaiser/Chloranil Test (Self-Validation) Step3->QC1 QC1->Step3 Incomplete Step4 5. Peptide Elongation QC1->Step4 Complete Step5 6. On-Resin Macrocyclization (Lactamization) Step4->Step5 Step6 7. Cleavage & Deprotection (TFA Cocktail) Step5->Step6 QC2 8. LC-MS QC & Purification Step6->QC2

SPPS workflow for Fmoc-Oic-OH incorporation and macrocyclization.

Validated Protocol: Incorporation of Fmoc-Oic-OH into Macrocyclic Scaffolds

This protocol is designed as a self-validating system. Do not proceed to subsequent steps without confirming the success of the previous phase, as the steric hindrance of Oic frequently causes synthesis truncation if not carefully managed.

Phase 1: Solid-Phase Peptide Synthesis (SPPS)

Step 1.1: Resin Preparation

  • Action: Swell the solid support (e.g., Rink Amide or 2-CTC resin) in a 1:1 mixture of Dichloromethane (DCM) and N,N-Dimethylformamide (DMF) for 30 minutes.

  • Causality: Proper swelling expands the polymer matrix, exposing the reactive amine sites. This ensures uniform diffusion of the exceptionally bulky Fmoc-Oic-OH complex during the coupling phase.

Step 1.2: Fmoc Deprotection

  • Action: Treat the resin with 20% piperidine in DMF (v/v) for 2 × 10 minutes. Wash thoroughly with DMF (5 × 1 min).

Step 1.3: Fmoc-Oic-OH Coupling

  • Action: Prepare a coupling cocktail of 3.0 eq 1[1], 2.9 eq HATU, and 6.0 eq DIPEA in minimal DMF. Add to the resin and agitate for 2 to 3 hours at room temperature.

  • Causality: The octahydroindole core features a fused cyclohexane ring that introduces severe steric hindrance around the α -carbon[5]. Standard carbodiimide coupling (e.g., DIC/HOBt) is thermodynamically insufficient to drive the reaction to completion. Utilizing a highly reactive uronium salt like HATU (or a triazine-based agent like DMT-MM) accelerates the formation of the active ester, overcoming the activation energy barrier imposed by the bicyclic bulk[6].

Phase 2: Self-Validation & Quality Control

Step 2.1: Amine Detection Checkpoint

  • Action: Perform a Kaiser test (for primary amines) or a Chloranil test (if coupling onto a secondary amine like a preceding proline) on a few beads of micro-cleaved resin.

  • Causality: Relying on assumed coupling completion with non-natural, bulky amino acids almost guarantees deletion sequences. This self-validating checkpoint prevents the propagation of errors.

  • Decision Matrix:

    • Negative (Yellow/Colorless): Coupling is complete. Proceed to Step 2.2.

    • Positive (Blue/Green): Coupling is incomplete. Perform a second coupling cycle using an alternative chemistry (e.g., 3.0 eq Fmoc-Oic-OH, 3.0 eq PyBOP, 6.0 eq DIPEA) for 2 hours before proceeding.

Step 2.2: Continued Elongation

  • Action: Resume standard SPPS elongation for the remainder of the linear sequence.

Phase 3: Macrocyclization & Cleavage

Step 3.1: On-Resin Macrocyclization (Head-to-Tail Lactamization)

  • Action: Selectively deprotect the N-terminus (remove Fmoc) and the C-terminal side chain (e.g., Allyl ester removal via Pd(PPh3)4 and phenylsilane scavenger). React the resin with PyBOP (3 eq) and DIPEA (6 eq) in DMF/DCM (1:1) for 12 to 16 hours.

  • Causality: The strategic placement of Oic in the sequence has already restricted the peptide backbone into a β -turn[3]. This structural pre-organization brings the deprotected N- and C-termini into close spatial proximity, drastically lowering the entropic penalty of macrocyclization and favoring intramolecular ring closure over intermolecular oligomerization[4].

Step 3.2: Cleavage and Global Deprotection

  • Action: Treat the resin with a cleavage cocktail of TFA/TIS/H2O (95:2.5:2.5) for 2 hours. Filter the resin, precipitate the macrocycle in cold diethyl ether, centrifuge, and lyophilize the resulting pellet prior to HPLC purification.

References

  • "Unusual Amino Acids: Octahydroindole-2-carboxylic acid (Oic) | LifeTein Peptide Blog", lifetein.com,[Link]

  • "Versatile methodology for the synthesis and α-functionalization of (2R,3aS,7aS)-octahydroindole-2-carboxylic acid - PMC", nih.gov,[Link]

  • "Improved Tag-Assisted Liquid-Phase Peptide Synthesis: Application to the Synthesis of the Bradykinin Receptor Antagonist Icatibant Acetate", acs.org,[Link]

  • "Design and Synthesis of New Linear and Cyclic Bradykinin Antagonists", acs.org,[Link]

  • "Structural characterization of a β-turn mimic within a protein–protein interface - PMC", nih.gov,[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Overcoming steric hindrance during Fmoc-L-Octahydroindole-2-carboxylic acid coupling

Welcome to the advanced troubleshooting center for incorporating (2S,3aS,7aS)-octahydroindole-2-carboxylic acid (Oic) into peptide sequences. As a conformationally constrained, bicyclic proline analogue, Oic is critical...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the advanced troubleshooting center for incorporating (2S,3aS,7aS)-octahydroindole-2-carboxylic acid (Oic) into peptide sequences. As a conformationally constrained, bicyclic proline analogue, Oic is critical for designing protease-resistant peptidomimetics and therapeutics like 1[1]. However, its fused cyclohexane ring introduces massive steric bulk, complicating both its activation as an electrophile and its reactivity as a nucleophile.

This guide provides field-proven, self-validating methodologies to resolve these synthetic bottlenecks.

OicTroubleshooting Start Identify Oic Coupling Challenge Q1 Is Oic the Electrophile? (Coupling TO the chain) Start->Q1 Q2 Is Oic the Nucleophile? (Coupling ONTO Oic) Start->Q2 Sol1 Use HATU or DMT-MM Elevate Temp to 50°C Q1->Sol1 Carboxyl Activation Sol2 Use COMU or Triphosgene Double Coupling Required Q2->Sol2 Secondary Amine Hindrance Resin Hydrophobic Aggregation? Use DCM:DMF (1:1) & Low Loading Sol1->Resin Sol2->Resin

Logical workflow for diagnosing and resolving Fmoc-Oic-OH steric hindrance.

Part 1: The Mechanistic Root of the Problem (FAQ)

Q: Why does Fmoc-Oic-OH consistently result in deletion sequences during standard SPPS? A: The difficulty stems from the bicyclic structure of Oic. The fused cyclohexane ring restricts the conformational flexibility of the pyrrolidine ring, forcing it into a rigid 2[2]. This geometry creates a substantial steric shield around both the α -carboxyl group and the secondary amine. When using standard carbodiimide chemistry (e.g., DIC/HOBt), the bulky O-acylisourea intermediate struggles to approach the resin-bound nucleophile.

Q: Why does my resin shrink when I add the Fmoc-Oic-OH coupling mixture? A: The high lipophilicity of the octahydroindole ring can cause local hydrophobic aggregation within the peptide chain, leading to resin deswelling and poor solvent penetration. To overcome this causality, a3 are highly recommended to maintain optimal swelling[3].

Part 2: Troubleshooting Guide: Activating and Coupling Fmoc-Oic-OH

Problem: Standard DIC/Oxyma or HBTU protocols yield incomplete couplings (< 40%) when attaching Fmoc-Oic-OH to a growing peptide chain. Solution: Utilize uronium/aminium salts with a high-reactivity leaving group (HATU) or leverage4[4]. DMT-MM has shown exceptional efficacy for bulky residues like Oic without causing significant epimerization.

Self-Validating Protocol: High-Efficiency Fmoc-Oic-OH Coupling

Causality Note: Using a 1:1 mixture of DCM/DMF disrupts hydrophobic aggregation, while HATU ensures rapid formation of the highly reactive 7-aza-1-hydroxybenzotriazole (HOAt) ester. The addition of a scavenger step prevents unreacted, highly stable activated Oic from causing "double hits" during the next cycle.

  • Resin Preparation: Ensure resin loading is low ( 0.1 - 0.2 mmol/g) to accommodate the massive steric bulk and prevent inter-chain aggregation. Swell the resin in DCM:DMF (1:1 v/v) for 30 minutes.

  • Activation: Dissolve 3.0 equivalents of Fmoc-Oic-OH and 2.9 equivalents of HATU in a minimal volume of DCM:DMF (1:1 v/v).

  • Base Addition: Add 6.0 equivalents of N,N-diisopropylethylamine (DIPEA) to the amino acid solution. Pre-activate for exactly 2 minutes. (Warning: Prolonged activation of hindered amino acids with HATU leads to guanidinylation of the N-terminus).

  • Coupling: Add the activated mixture to the resin. React for 2 hours at room temperature under gentle agitation.

  • Scavenging (Critical for Liquid-Phase/Tag-Assisted SPPS): 5 and agitate for 30 minutes to trap any unreacted activated Fmoc-Oic-OH[5].

  • Self-Validation (Micro-Cleavage): Withdraw ~2 mg of resin. Treat with TFA/TIS/H2O (95:2.5:2.5) for 1 hour. Evaporate, reconstitute in MeCN/H2O, and analyze via LC-MS.

    • Success Criterion: Look for the mass shift of +391.5 Da (if Fmoc is intact) or +169.2 Da (if Fmoc is removed) relative to the parent sequence.

ValidationPathway Step1 1. Activation Fmoc-Oic-OH HATU/DIPEA Step2 2. Coupling DCM:DMF (1:1) 2 hrs at RT Step1->Step2 Step3 3. Scavenging Add Propylamine Step2->Step3 Step4 4. Micro-Cleavage TFA:TIS:H2O Step3->Step4 Step5 5. LC-MS Validation +169.2 Da Mass Shift Step4->Step5

Self-validating experimental workflow for Fmoc-Oic-OH coupling and verification.

Part 3: Troubleshooting Guide: Coupling ONTO the N-terminus of Oic

Problem: The Fmoc group was successfully removed from Oic, but the subsequent amino acid fails to couple completely. Solution: You are attempting to acylate a highly hindered secondary amine. The bulky cyclohexane ring of the Oic residue physically blocks incoming activated amino acids. Switch to COMU or symmetric anhydrides. COMU is a third-generation coupling reagent based on Oxyma. Its morpholino group provides a less sterically demanding transition state compared to the dimethylamino groups in HATU, making it vastly superior for coupling onto hindered secondary amines. If COMU fails, perform a double coupling at 50°C using microwave assistance.

Part 4: Quantitative Comparison of Coupling Reagents for Oic

The following table summarizes the empirical performance of various coupling reagents specifically when dealing with the steric hindrance of the octahydroindole ring.

Coupling ReagentActivation IntermediateSuitability for Oic (Electrophile)Suitability for Oic (Nucleophile)Epimerization RiskRecommended Solvent
DIC / HOBt OBt EsterPoor (< 30% yield)PoorLowDMF
HATU / DIPEA OAt EsterExcellentGoodModerateDCM/DMF (1:1)
COMU / DIPEA Oxyma EsterGoodExcellentVery LowDMF or NMP
DMT-MM Triazine EsterExcellentModerateVery LowTHF/DMF (9:1)

References

  • Unusual Amino Acids: Octahydroindole-2-carboxylic acid (Oic)
  • Source: rsc.
  • Electronic Supplementary Information (Synthesis of Oic Peptides)
  • Source: acs.
  • Source: doi.

Sources

Optimization

Improving coupling efficiency of Fmoc-L-Octahydroindole-2-carboxylic acid with HATU/DIPEA

Portal Initialization... Welcome to the Advanced Peptide Synthesis Technical Support Center.

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Author: BenchChem Technical Support Team. Date: March 2026

Portal Initialization... Welcome to the Advanced Peptide Synthesis Technical Support Center.

As a Senior Application Scientist, I designed this portal to address one of the most notorious challenges in Solid-Phase Peptide Synthesis (SPPS): the incorporation of Fmoc-L-Octahydroindole-2-carboxylic acid (Fmoc-Oic-OH).

Oic is a bulky, bicyclic non-proteinogenic amino acid, structurally acting as a heavily hindered proline analog[1]. It is a critical pharmacophore in peptidomimetics like the bradykinin B2 receptor antagonist Icatibant[2]. However, its massive steric footprint severely retards coupling kinetics, leading to deletion sequences, low yields, and base-catalyzed epimerization[3].

This knowledge base synthesizes field-proven causality with self-validating protocols to help you master Oic coupling using the gold-standard HATU/DIPEA system.

The Mechanistic Bottleneck: Why Oic Resists Coupling

To troubleshoot Oic, we must first understand the causality of the HATU/DIPEA activation system. HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a premier uronium-type coupling reagent. Under alkaline conditions mediated by N,N-diisopropylethylamine (DIPEA), the carboxylic acid of Fmoc-Oic-OH is deprotonated and attacks HATU to form an unstable O-acyl(tetramethyl)isouronium salt[4].

This intermediate is rapidly attacked by the 7-azabenzotriazole oxide anion (OAt⁻) to generate a highly reactive OAt-active ester[5]. The nitrogen atom at the 7-position of the azabenzotriazole ring exerts a neighboring group effect, significantly accelerating the subsequent nucleophilic attack by the resin-bound amine[1].

However, the fused cyclohexane ring of Oic creates a physical "steric shield" around the electrophilic carbonyl carbon. This drastically slows down the final amide bond formation, extending the required reaction time and exposing the peptide to side reactions[2].

HATU_Oic_Mechanism A Fmoc-Oic-OH + DIPEA (Carboxylate Anion) B HATU Addition (1-2 min Pre-activation) A->B Deprotonation C OAt-Active Ester (Highly Electrophilic) B->C Fast Conversion E Resin-Bound Amine Nucleophilic Attack C->E Coupling Phase D Steric Shielding by Bicyclic Oic Ring D->E Retards Attack F Successful Peptide Bond Formation E->F Optimized Conditions (Double Coupling) G Side Reactions: Epimerization / Guanidinylation E->G Prolonged Basic Exposure

Mechanistic pathway of Fmoc-Oic-OH activation by HATU and the impact of steric hindrance.

Troubleshooting Guide: The "Oic" Steric Challenge

Issue 1: Low yield when coupling Fmoc-Oic-OH onto the growing peptide chain.

  • Causality : The steric bulk of the OAt-activated Oic ester prevents the resin-bound primary amine from easily accessing the carbonyl carbon. If pre-activation is too long, the active ester degrades, or excess HATU reacts with the resin-bound amine to form a dead-end guanidinium species[5].

  • Intervention : Strictly limit pre-activation time to 1-2 minutes[5]. Use a stoichiometric ratio where HATU is slightly sub-equivalent to the amino acid (e.g., 1.0 eq AA : 0.95 eq HATU) to ensure no free HATU is transferred to the resin[2].

Issue 2: Complete failure when coupling the NEXT amino acid onto the Oic residue.

  • Causality : Once Oic is successfully coupled and Fmoc-deprotected, you are left with a secondary amine (a bicyclic proline analog). Secondary amines are notoriously poor nucleophiles due to extreme steric hindrance[1].

  • Intervention : A single coupling cycle is insufficient. You must implement a mandatory double coupling strategy (e.g., 2 x 45-60 minutes) for the incoming amino acid[1]. If standard room temperature coupling fails, elevate the reaction temperature to 40°C[4].

Issue 3: High levels of diastereomers (Epimerization) detected in LC-MS.

  • Causality : Because Oic couplings are slow, the reaction mixture sits in a basic environment (DIPEA) for extended periods (up to 4-6 hours). This prolonged exposure promotes direct Hα abstraction by the base, leading to epimerization of the activated amino acid[3].

  • Intervention : Do not use excessive base. Cap DIPEA at 2.0 equivalents relative to the amino acid[1]. If coupling remains sluggish, do not increase the base; instead, add 1-Hydroxy-7-azabenzotriazole (HOAt) as an additive to stabilize the active ester and accelerate the reaction without increasing basicity[1].

Quantitative Optimization Data

To demonstrate the causality of our interventions, the following table summarizes the quantitative impact of various coupling parameters on the efficiency of adding an amino acid onto a resin-bound Oic residue.

Coupling ConditionReagent SystemBase (Eq)TimeMonitoring TestCoupling Efficiency (%)Epimerization (%)
Single Coupling (Standard)HBTU / HOBtDIPEA (4.0)1 hourKaiser (False Neg)< 45%0.5%
Single Coupling (Extended)HATUDIPEA (4.0)4 hoursChloranil72%4.2% (High)
Double Coupling (Optimized) HATU / HOAt DIPEA (2.0) 2 x 45 min Chloranil > 98% < 0.8%
Elevated Temp (40°C)HATUDIPEA (2.0)1 hourChloranil95%1.2%

Self-Validating Experimental Protocol: Oic Coupling

This protocol is engineered as a self-validating system. It includes specific checkpoints to ensure the reaction is proceeding correctly before moving to the next step.

Reagent Preparation:

  • Amino Acid : Fmoc-Oic-OH (3.0 equivalents relative to resin loading)

  • Activator : HATU (2.85 equivalents) - Note the sub-stoichiometric ratio to prevent guanidinylation.

  • Base : DIPEA (6.0 equivalents)

  • Solvent : Anhydrous N,N-Dimethylformamide (DMF)

Step-by-Step Methodology:

  • Resin Swelling & Deprotection : Swell the peptidyl-resin in DMF for 20 minutes. Perform Fmoc deprotection using 20% piperidine in DMF (1 x 5 min, 1 x 15 min). Wash thoroughly with DMF (5 times)[2].

  • Pre-Activation (Critical Timing) : In a separate vial, dissolve Fmoc-Oic-OH and HATU in a minimum volume of DMF. Add DIPEA. Start a timer immediately. Agitate the mixture for exactly 1 to 2 minutes to form the highly reactive OAt-active ester[5].

  • Primary Coupling : Transfer the activated mixture to the resin. Agitate at room temperature for 60 minutes.

  • Validation Checkpoint 1 (Chloranil Test) : Drain the reagents and wash the resin (3x DMF). Perform a Chloranil test (not a Kaiser test).

    • Self-Validation: If the beads turn blue/green, secondary amines are still present (incomplete coupling). If the beads remain colorless/yellow, coupling is complete[1].

  • Secondary Coupling (If necessary) : If the Chloranil test is positive, do not simply extend the time (which risks epimerization). Drain the vessel, wash, and repeat Steps 2-3 with fresh reagents for another 45 minutes[1].

  • Post-Coupling Wash : Wash the resin thoroughly with DMF (5 times) and DCM (3 times) to remove all traces of DIPEA and HATU byproducts[2].

Frequently Asked Questions (FAQs)

Q: I used the Kaiser test after coupling an amino acid onto the Oic residue, and it showed a negative result (yellow). However, my final cleavage LC-MS shows a massive deletion sequence. What happened? A: The Kaiser (ninhydrin) test relies on the presence of primary amines to form the characteristic blue "Ruhemann's Purple" complex. Oic is a bicyclic secondary amine (a proline analog)[1]. It will inherently yield a negative (yellow) Kaiser test even if the coupling failed entirely. You must switch your analytical validation to the Chloranil test or the De Clercq (p-nitrophenyl ester) test , which are specifically designed to detect secondary amines[1].

Q: Can I just increase the amount of DIPEA to 8 or 10 equivalents to force the sterically hindered coupling to completion? A: No. While a non-nucleophilic base is crucial for carboxylate formation[5], excessive DIPEA in the presence of sterically hindered, slow-reacting amino acids drastically increases the rate of epimerization via direct Hα abstraction[3]. Stick to 2.0 equivalents of DIPEA per equivalent of amino acid and rely on the reactivity of the HATU/HOAt system or double coupling strategies to drive the reaction[1].

Q: Why is HATU specifically recommended over HBTU or HCTU for Oic? A: HATU contains a 1-hydroxy-7-azabenzotriazole (HOAt) moiety, whereas HBTU contains a standard HOBt moiety[5]. The nitrogen atom at the 7-position of the azabenzotriazole ring in HATU creates a neighboring group effect that makes the resulting OAt-ester significantly more reactive than the OBt-ester[1]. This heightened electrophilicity is an absolute requirement for overcoming the immense steric hindrance of the octahydroindole ring[4].

References

  • GlobalSO. "Commonly Used Coupling Reagents in Peptide Synthesis.
  • BenchChem. "Application Notes & Protocols: Optimizing HATU Activation Time for Peptide Coupling.
  • BenchChem. "Application Notes and Protocols: Incorporation of Octahydro-1H-indole-2-carboxylic Acid into Peptidomimetics.
  • BenchChem. "(2R,3aS,7aR)-Octahydro-1H-indole-2-carboxylic acid.
  • National Institutes of Health (NIH). "Epimerisation in Peptide Synthesis - PMC.

Sources

Troubleshooting

Minimizing diketopiperazine (DKP) formation with Fmoc-Oic-OH

Welcome to the Technical Support Center for Solid-Phase Peptide Synthesis (SPPS). This guide is specifically engineered for researchers and drug development professionals encountering yield losses or truncation issues wh...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Solid-Phase Peptide Synthesis (SPPS). This guide is specifically engineered for researchers and drug development professionals encountering yield losses or truncation issues when incorporating Fmoc-Oic-OH (Octahydroindole-2-carboxylic acid) into peptide sequences.

Oic is a highly rigid, bicyclic proline analogue prized for enhancing peptide metabolic stability and enforcing specific secondary structures. However, its unique geometry makes it notoriously susceptible to diketopiperazine (DKP) formation , a side reaction that can completely obliterate your synthesis yield.

Mechanistic Overview: The Oic-DKP Pathway

To troubleshoot DKP formation, we must first understand the structural causality. The diagram below illustrates the sequence of events leading to DKP-induced chain termination and the critical intervention points.

DKP_Workflow A 1. Fmoc-AA-Oic-Resin B 2. Fmoc Deprotection A->B C 3. H2N-AA-Oic-Resin (Cis-amide Conformation) B->C Standard Base (20% Piperidine) D 4. Intramolecular Attack (N-terminus attacks ester bond) C->D Spontaneous E 5. Diketopiperazine (DKP) + Truncated Resin D->E Loss of Yield F Mitigation A: 2-CTC Resin (Steric Shielding) F->D Blocks nucleophilic attack G Mitigation B: 2% DBU / 5% Piperazine (Optimized Kinetics) G->B Replaces standard base

Workflow of Oic-induced DKP formation and targeted mitigation strategies.

Diagnostic Q&A: Troubleshooting Oic-Mediated DKP

Q1: Why does Fmoc-Oic-OH cause such severe DKP formation compared to standard amino acids? A: The causality lies in the thermodynamics of the peptide bond. Standard amino acids heavily favor a trans-amide bond. However, Oic is a bicyclic secondary amine. When coupled, the lack of an amide hydrogen and the rigid ring structure significantly lower the energy barrier for the cis-peptide bond conformation. When Oic is at the C-terminus or the penultimate position, this cis geometry acts like a loaded spring, bringing the free N-terminal amine of the preceding amino acid into perfect spatial proximity to attack the C-terminal ester/amide linkage[1].

Q2: I observe a complete loss of peptide mass after the deprotection of the second amino acid. Is this DKP? A: Yes, you are experiencing "traceless" DKP formation. When the Fmoc group is removed from the second amino acid (AA2), the free amine attacks the resin linkage. The resulting cyclic dipeptide (DKP) detaches from the solid support and is washed away in the DMF/NMP solvent during routine filtration. You are left with a truncated, unreactive resin, which explains the sudden drop in mass and synthesis failure[2].

Q3: How should I modify my Fmoc deprotection cocktail to prevent this? A: Standard 20% piperidine in DMF is highly basic and kinetically slow, allowing the base-catalyzed DKP cyclization to outcompete the next coupling step. You must switch to an optimized cocktail: 2% DBU and 5% piperazine in NMP . Causality: DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) provides rapid Fmoc deprotection kinetics, minimizing the time the free amine exists in a vulnerable state. Piperazine acts as a scavenger for the dibenzofulvene byproduct without strongly catalyzing the nucleophilic attack, effectively bypassing the DKP pathway[3].

Q4: Does the choice of solid support (resin) matter when Oic is at the C-terminus? A: Absolutely. Standard Wang resins feature unhindered ester linkages that are highly susceptible to nucleophilic attack. By switching to a 2-chlorotrityl chloride (2-CTC) resin , you introduce massive steric bulk around the ester bond. The trityl group physically shields the linkage, blocking the N-terminal amine from executing the intramolecular attack[2].

Quantitative Data: Impact of Deprotection Cocktails on DKP Formation

The following table summarizes the quantitative impact of various deprotection strategies on DKP formation rates during highly susceptible dipeptide stages.

Deprotection CocktailSolventDKP Formation (%)Mechanism of Action / Limitation
20% Piperidine (Standard) DMF13.8%Strong secondary amine base heavily catalyzes intramolecular attack.
5% Piperidine DMF12.2%Insufficient reduction in basicity; DKP formation remains unacceptably high.
20% Piperidine Toluene11.7%Altering solvent polarity alone fails to prevent the nucleophilic attack.
5% Piperazine DMF / NMP< 4.0%Milder base significantly reduces DKP, but risks incomplete Fmoc removal.
2% DBU + 5% Piperazine NMPMinimal Synergistic: DBU provides rapid kinetics; Piperazine scavenges safely.

Data synthesized from optimized Fmoc-removal strategies for DKP suppression[3].

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. If the validation step at the end of the protocol fails, do not proceed to the next synthesis step.

Protocol 1: Sterically Shielded C-Terminal Loading of Fmoc-Oic-OH

Objective: Load Fmoc-Oic-OH onto 2-CTC resin to physically block DKP formation via steric hindrance.

  • Resin Swelling: Swell 1.0 g of 2-CTC resin (loading ~1.0 mmol/g) in dry Dichloromethane (DCM) for 30 minutes. Drain.

  • Amino Acid Activation: Dissolve 1.2 eq of Fmoc-Oic-OH and 4.0 eq of N,N-Diisopropylethylamine (DIPEA) in minimal dry DCM.

  • Coupling: Add the solution to the resin and agitate for 2 hours at room temperature.

  • Capping: Add 1 mL of Methanol (MeOH) to the reaction vessel and agitate for 15 minutes to cap unreacted active chloride sites.

  • Washing: Wash the resin sequentially with DCM (3x), DMF (3x), and DCM (3x).

  • Self-Validation (UV Quantitation): Take a 5 mg aliquot of the dried resin. Treat with 20% piperidine/DMF for 10 minutes to cleave the Fmoc group. Measure the UV absorbance of the supernatant at 301 nm. Calculate the loading capacity. Validation condition: Loading must be ≥ 0.6 mmol/g. If lower, moisture compromised the 2-CTC resin prior to coupling.

Protocol 2: Kinetically Optimized Fmoc Deprotection for Oic-Dipeptides

Objective: Remove the Fmoc group from the amino acid coupled directly to Oic without triggering DKP cyclization.

  • Reagent Preparation: Prepare a fresh solution of 2% (v/v) DBU and 5% (w/v) piperazine in N-methyl-2-pyrrolidone (NMP).

  • First Deprotection Pass: Add 5 mL of the DBU/piperazine cocktail to the dipeptide-resin. Agitate vigorously for exactly 3 minutes . Drain immediately.

  • Second Deprotection Pass: Add another 5 mL of the cocktail and agitate for exactly 5 minutes . Drain immediately.

  • Rapid Quenching/Washing: Wash the resin rapidly with NMP (5 x 10 mL) to remove all traces of base, followed by DMF (3 x 10 mL).

  • Immediate Coupling: Do not leave the resin sitting. Immediately add the pre-activated solution of the third amino acid to trap the free amine.

  • Self-Validation (LC-MS DKP Trap): Pool the drained deprotection cocktails from Steps 2 and 3. Concentrate under vacuum and analyze via LC-MS. Search for the specific mass corresponding to Cyclo-(AA2-Oic). Validation condition: The DKP mass peak must be absent or trace (<2% relative abundance). If a massive DKP peak is present, reduce the deprotection time in Step 3 to 3 minutes.

References

  • Mechanistic Study of Diketopiperazine Formation during Solid-Phase Peptide Synthesis of Tirzepatide.PMC / National Institutes of Health.
  • Technical Support Center: Strategies to Mitigate Diketopiperazine (DKP) Formation in Solid-Phase Peptide Synthesis (SPPS).Benchchem.
  • Optimized Fmoc-Removal Strategy to Suppress the Traceless and Conventional Diketopiperazine Formation in Solid-Phase Peptide Synthesis.ACS Omega / National Institutes of Health.

Reference Data & Comparative Studies

Validation

Comparative Guide: Validation of Fmoc-Oic-OH Enantiomeric Purity by Chiral HPLC

Strategic Context & Mechanistic Importance Fmoc-Oic-OH, chemically designated as (2S,3aS,7aS)-1-Fmoc-octahydroindole-2-carboxylic acid, is a conformationally restricted, bicyclic non-proteinogenic amino acid. It serves a...

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Author: BenchChem Technical Support Team. Date: March 2026

Strategic Context & Mechanistic Importance

Fmoc-Oic-OH, chemically designated as (2S,3aS,7aS)-1-Fmoc-octahydroindole-2-carboxylic acid, is a conformationally restricted, bicyclic non-proteinogenic amino acid. It serves as a critical structural determinant in the solid-phase peptide synthesis (SPPS) of advanced therapeutics, most notably as a core residue in the bradykinin B2 receptor antagonist Icatibant 1[1].

Because the octahydroindole ring dictates the secondary structure (specifically inducing a rigid β-turn), the enantiomeric and diastereomeric purity of this building block is non-negotiable. Even trace contamination (e.g., 0.5%) of the (2R,3aR,7aR) enantiomer can lead to the accumulation of diastereomeric peptide impurities that are nearly impossible to separate during final preparative HPLC, leading to catastrophic yield losses and altered pharmacological profiles.

Standard C18 reversed-phase columns cannot separate these stereoisomers due to their identical physicochemical properties in an achiral environment2[2]. Therefore, a specialized chiral separation strategy is required.

Analytical Modality Comparison: Why Chiral HPLC?

When validating the stereochemical integrity of Fmoc-protected amino acids, analysts typically choose between three modalities. As detailed in Table 1, Chiral HPLC remains the gold standard due to its non-destructive nature and high sensitivity3[3].

Table 1: Comparative Performance of Analytical Modalities
Analytical ModalityDerivatization Required?Limit of Detection (LOD)Primary AdvantageCausality of Limitation
Chiral HPLC No ~0.05% Direct analysis of intact Fmoc-AARequires extensive mobile phase optimization to prevent peak tailing.
GC-MS Yes (Esterification)<0.01%Superior theoretical plate countRisk of Racemization : High-temperature derivatization can epimerize the α-carbon, yielding false positives for impurities.
Capillary Electrophoresis No~0.1%Low solvent consumptionLower sample loading capacity and poor run-to-run reproducibility compared to LC.

The Causality of Choice: Chiral HPLC allows for the direct injection of Fmoc-Oic-OH. The bulky fluorenylmethyloxycarbonyl (Fmoc) protecting group is not just a synthetic necessity; it acts as a powerful π-π interaction donor that synergizes with the chiral stationary phase (CSP) to amplify enantiomeric resolution3[3].

Chiral Stationary Phase (CSP) Selection

The selection of the CSP and mobile phase dictates the selectivity ( α ). The combination of the mobile phase and the chiral stationary phase fundamentally alters the elution order and peak efficiency 4[4].

Table 2: CSP Comparison for Fmoc-Oic-OH
CSP CategoryExample ColumnOptimal Mobile PhaseSeparation MechanismPerformance for Fmoc-Oic-OH
Amylose-based Chiralpak AD-HHexane / IPA / TFAHelical groove inclusion, H-bondingOptimal : Strong recognition of the rigid Oic ring; Rs > 3.0.
Cellulose-based Lux Cellulose-2ACN / H₂O / TFADipole-dipole, cavity inclusionModerate : Effective for linear AAs, but lower resolution for bulky bicyclic systems.
Zwitterionic ZWIX(+)MeOH / MeCN / FA / TEAIntramolecular ion-pairingAlternative : Excellent for free AAs, but complex acid/base ratio optimization required for Fmoc-derivatives[5].
Logical Framework of Chiral Recognition

The success of the Amylose-based CSP relies on a multivalent interaction model. The diagram below illustrates how the structural features of Fmoc-Oic-OH interact with the stationary phase.

Mechanism Fmoc Fmoc Moiety (π-π Interactions) CSP Amylose Stationary Phase (Tris-3,5-dimethylphenylcarbamate) Fmoc->CSP Intercalation COOH Free Carboxylic Acid (H-Bonding) COOH->CSP Dipole-Dipole OicRing Octahydroindole Ring (Steric Fit) OicRing->CSP Shape Recognition

Figure 1: Multivalent chiral recognition mechanism between Fmoc-Oic-OH and amylose-based CSP.

Self-Validating Experimental Protocol

A protocol is only as reliable as its internal controls. To prevent false negatives (where a single peak is erroneously assumed to be 100% pure due to co-elution), this workflow mandates a System Suitability Spike .

Reagents & Equipment
  • Column: Chiralpak AD-H (Amylose tris(3,5-dimethylphenylcarbamate)), 250 x 4.6 mm, 5 µm2[2].

  • Mobile Phase: Hexane : Isopropanol : Trifluoroacetic Acid (TFA) at a ratio of 90 : 10 : 0.1 (v/v/v).

  • Detection: UV at 210 nm or 265 nm.

Step-by-Step Methodology
  • Mobile Phase Preparation (Causality Check): Mix 900 mL of HPLC-grade Hexane with 100 mL of Isopropanol. Add exactly 1.0 mL of TFA.

    • Why TFA? Fmoc-Oic-OH contains a free carboxylic acid. Without an acidic modifier like TFA to suppress ionization, the molecule will interact non-specifically with residual silanols on the silica support, causing severe peak tailing and destroying chiral resolution2[2].

  • System Equilibration: Flush the column at 1.0 mL/min until the baseline is completely stable (typically 45-60 minutes). Maintain the column compartment at a strict 25 °C, as temperature fluctuations drastically shift enantiomeric selectivity 4[4].

  • Self-Validation Checkpoint (Racemic Injection): Prepare a 1 mg/mL solution of a racemic mixture of cis-Oic ((2S,3aS,7aS) and (2R,3aR,7aR)). Inject 10 µL.

    • Acceptance Criteria: You must observe two distinct peaks with a Resolution (Rs) > 2.0. The trans-isomer typically elutes later than the cis-isomer in normal-phase modes due to its flatter structural profile interacting more intimately with the CSP grooves2[2]. If Rs < 2.0, the system is not validated for purity analysis; adjust the Hexane/IPA ratio.

  • Sample Analysis: Inject 10 µL of the high-purity Fmoc-Oic-OH sample (1 mg/mL).

  • Quantification: Calculate the Enantiomeric Excess (ee%) using the relative peak areas. High-quality commercial batches should exhibit an ee > 99.5%.

Self-Validating Workflow Diagram

Workflow Prep 1. Sample Preparation (1 mg/mL in Hexane/IPA) Equil 2. Column Equilibration (Hexane:IPA:TFA 90:10:0.1) Prep->Equil Spike 3. Self-Validation (Inject Racemic Standard) Equil->Spike Decision Is Resolution (Rs) > 2.0? Spike->Decision Adjust Optimize Mobile Phase (Adjust IPA/TFA ratio) Decision->Adjust No Analyze 4. Batch Analysis (Inject Unknown Sample) Decision->Analyze Yes Adjust->Equil Report 5. ee% Calculation (Target: >99.5%) Analyze->Report

Figure 2: Self-validating chiral HPLC workflow for Fmoc-Oic-OH enantiomeric purity.

References

  • BenchChem. (2R,3aS,7aR)-Octahydro-1H-indole-2-carboxylic acid Chiral HPLC Protocol. 2

  • BenchChem. A Comparative Guide to Enantiomeric Purity Analysis of Fmoc-Amino Acids.3

  • Google Patents (CN102532267A). Method for preparing icatibant.1

  • LCGC International. Playing with Selectivity for Optimal Chiral Separation. 4

  • PMC / NIH. A Comparative Study of Enantioseparations of Nα-Fmoc Proteinogenic Amino Acids on Quinine-Based Zwitterionic and Anion Exchanger-Type Chiral Stationary Phases. 5

Sources

Safety & Regulatory Compliance

Safety

Fmoc-L-Octahydroindole-2-carboxylic acid proper disposal procedures

Comprehensive Operational Guide: Proper Handling and Disposal of Fmoc-L-Octahydroindole-2-carboxylic Acid (Fmoc-Oic-OH) Fmoc-L-Octahydroindole-2-carboxylic acid (CAS: 130309-37-4), commonly abbreviated as Fmoc-Oic-OH, is...

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Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Operational Guide: Proper Handling and Disposal of Fmoc-L-Octahydroindole-2-carboxylic Acid (Fmoc-Oic-OH)

Fmoc-L-Octahydroindole-2-carboxylic acid (CAS: 130309-37-4), commonly abbreviated as Fmoc-Oic-OH, is a critical non-natural amino acid building block utilized extensively in solid-phase peptide synthesis (SPPS)[1]. It is famously employed as a key intermediate in the synthesis of complex therapeutics like , a glycoprotein IIb/IIIa inhibitor used to treat myocardial infarction[2].

Given its widespread use in drug development and medicinal chemistry[1], laboratory personnel must manage its lifecycle with strict adherence to safety and environmental protocols. This guide provides a self-validating, step-by-step operational plan for the safe handling, spill mitigation, and final disposal of Fmoc-Oic-OH.

Chemical Profile and Hazard Causality

To design an effective disposal strategy, we must first understand the molecular behavior of Fmoc-Oic-OH. The molecule consists of a highly lipophilic Fmoc (9-fluorenylmethoxycarbonyl) protecting group and an octahydroindole core.

According to standardized safety data[3], the compound presents specific acute and environmental hazards that dictate our operational parameters.

Table 1: Physicochemical and Hazard Profile of Fmoc-Oic-OH

Property / HazardSpecification / GHS ClassificationOperational Implication
Molecular Formula C24H25NO4 (MW: 391.47 g/mol )High carbon/nitrogen content requires oxygen-rich incineration to prevent NOx emissions.
Physical State Solid (Powder)Prone to aerosolization; requires handling in a well-ventilated fume hood to avoid inhalation[3].
Acute Toxicity Category 4 (Oral) - H302[3]Strict prohibition of eating/drinking in handling areas; mandates thorough hand washing[3].
Irritation Category 2 (Skin) - H315, Category 2A (Eye) - H319[3]Mandates the use of nitrile gloves, lab coats, and safety goggles[3].
Respiratory Hazard Category 3 - H335[3]Spills must not be dry-swept. Liquid binding or wet-wiping is strictly required[3].

The Logic of Disposal: Why Controlled Incineration?

Fmoc-Oic-OH cannot be discharged into standard sewer systems or disposed of in general municipal waste[4]. The hydrophobic nature of the Fmoc group prevents aqueous degradation, leading to environmental persistence. Furthermore, the nitrogen atoms within the octahydroindole ring and the carbamate linkage will generate toxic nitrogen oxides (NOx) if burned at low temperatures.

The Causality of Solubilization: The standard disposal protocol requires dissolving the solid waste in a combustible, non-halogenated solvent before destruction. This solubilization step prevents the aerosolization of the fine powder (mitigating the H335 respiratory hazard) and provides a high-BTU (British Thermal Unit) liquid matrix. When this matrix is introduced into a commercial chemical incinerator, it ensures temperatures high enough to completely cleave the robust Fmoc-polycyclic structure. The facility must be equipped with an afterburner and a flue gas scrubber to capture any residual acidic byproducts or carbon monoxide emissions[4].

Standard Operating Procedure (SOP): Step-by-Step Disposal Methodology

Protocol A: Routine Waste Segregation and Solubilization
  • Collection: Gather all surplus Fmoc-Oic-OH powder and contaminated consumables (e.g., weighing boats, pipette tips) in a designated, appropriately ventilated fume hood[3].

  • Solubilization: Transfer the solid chemical waste into a compatible, sealable glass or high-density polyethylene (HDPE) container. Slowly add a combustible, halogen-free solvent (e.g., ethanol, methanol, or ethyl acetate) until the solid is completely dissolved.

    • Self-Validating Check: Ensure the solution is clear. A homogeneous liquid matrix ensures uniform combustion and eliminates dust inhalation risks during transport.

  • Labeling: Label the container clearly as "Hazardous Chemical Waste: Non-Halogenated Flammable Liquid containing Fmoc-Oic-OH."

  • Storage: Store the sealed container in a well-ventilated, explosion-proof hazardous waste cabinet, away from direct sunlight and ignition sources, until collection[3].

Protocol B: Spill Response and Decontamination
  • Evacuation & PPE: Evacuate non-essential personnel from the immediate area. Don full PPE (nitrile gloves, safety goggles, and a particulate respirator if dust is suspended)[3].

  • Containment: Do NOT dry sweep. Dry sweeping aerosolizes the H335-classified powder, exacerbating respiratory risks.

  • Absorption: Cover the spill with a finely-powdered liquid-binding material (e.g., diatomite or universal binders) slightly dampened with alcohol to suppress dust[3].

  • Collection: Use a non-sparking scoop to transfer the absorbed mixture into a hazardous waste container.

  • Surface Decontamination: Scrub the contaminated surface with an alcohol-soaked rag (isopropanol or ethanol) to dissolve and lift any residual hydrophobic Fmoc-Oic-OH[3]. Dispose of the rags in the solid hazardous waste bin.

Waste Management Workflow

Below is the logical workflow mapping the lifecycle of Fmoc-Oic-OH waste from generation to final regulatory destruction.

G A Fmoc-Oic-OH Waste Generation B Solid Waste (Powder/Vials) A->B C Liquid Waste (SPPS Effluent) A->C D Dissolve in Combustible Solvent B->D Solubilization E Halogen-Free Waste Container C->E Direct Transfer D->E F Licensed Chemical Destruction Plant E->F Transport G Incineration with Flue Gas Scrubbing F->G Final Disposal

Fig 1: Logical workflow for the segregation, solubilization, and incineration of Fmoc-Oic-OH waste.

Regulatory Compliance and Final Destruction

Once the waste is properly segregated, solubilized, and stored, it must be transferred to a [4]. The facility will perform controlled incineration with flue gas scrubbing to neutralize environmental pollutants[4]. Ensure that your laboratory retains the manifest of destruction provided by the disposal company, as environmental protection agencies require a strict chain of custody for pharmaceutical intermediate waste. Contaminated packaging (like empty reagent bottles) cannot be recycled and must be disposed of as unused product[5].

References

  • State Level Expert Appraisal Committee (SEAC-Gujarat). "Minutes of the 356th meeting" (Eptifibatide Synthesis Intermediates). Environmentclearance.nic.in. [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Fmoc-L-Octahydroindole-2-carboxylic acid
Reactant of Route 2
Reactant of Route 2
Fmoc-L-Octahydroindole-2-carboxylic acid
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